4-Bromo-2-fluoro-N-methylbenzamide-d3
Description
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Properties
Molecular Formula |
C8H7BrFNO |
|---|---|
Molecular Weight |
235.07 g/mol |
IUPAC Name |
4-bromo-2-fluoro-N-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12)/i1D3 |
InChI Key |
BAJCFNRLEJHPTQ-FIBGUPNXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 4-Bromo-2-fluoro-N-methylbenzamide-d3: Properties, Synthesis, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Bromo-2-fluoro-N-methylbenzamide-d3, a deuterated stable isotope-labeled internal standard. The guide details the chemical and physical properties of both the deuterated and non-deuterated forms, outlines a common synthesis protocol for the parent compound, and describes its principal application in quantitative bioanalysis.
Core Chemical Properties
4-Bromo-2-fluoro-N-methylbenzamide is a chemical intermediate primarily recognized for its role in the synthesis of Enzalutamide (MDV 3100), a potent androgen receptor antagonist.[1][2][3] The deuterated analogue, this compound, serves as an ideal internal standard for mass spectrometry-based quantification of the parent compound or its derivatives during drug development and metabolism studies.[4][5][6]
Stable isotope-labeled standards are considered the gold standard in quantitative analysis because their physical and chemical properties are nearly identical to the analyte of interest.[7][8] This ensures they behave similarly during sample preparation, chromatography, and ionization, allowing for accurate correction of experimental variability.[4][5][8] The key distinction is the mass difference due to the deuterium (B1214612) atoms, which allows the mass spectrometer to differentiate the standard from the analyte.[4]
Quantitative Data Summary
The physical properties of the deuterated and non-deuterated compounds are nearly identical, with the primary difference being the molecular weight.
Table 1: Physicochemical Properties of 4-Bromo-2-fluoro-N-methylbenzamide
| Property | Value | Source(s) |
| CAS Number | 749927-69-3 | [1][9][10][11][12] |
| Molecular Formula | C₈H₇BrFNO | [10][11][12][13] |
| Molecular Weight | 232.05 g/mol | [10][11][12][13] |
| Appearance | White to off-white solid/powder | [1][12] |
| Melting Point | 125.0 - 129.0 °C | [3][9] |
| Boiling Point | 284.8 ± 30.0 °C at 760 mmHg | [3][9] |
| Purity | >98% | [9][12] |
| InChI Key | BAJCFNRLEJHPTQ-UHFFFAOYSA-N | [9][11][13] |
Table 2: Properties of this compound (Internal Standard)
| Property | Value | Rationale / Source(s) |
| Molecular Formula | C₈H₄D₃BrFNO | Deduced from parent compound |
| Molecular Weight | ~235.07 g/mol | Calculated based on deuterium substitution |
| Appearance | White to off-white solid | Assumed identical to parent compound[1][12] |
| Melting Point | 125.0 - 129.0 °C | Assumed identical to parent compound[3][9] |
| Key Application | Internal Standard for Mass Spectrometry | [4][5][6][8] |
Experimental Protocols
Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide
This protocol describes a common method for synthesizing the parent compound, 4-Bromo-2-fluoro-N-methylbenzamide, via amide coupling.
Objective: To synthesize 4-Bromo-2-fluoro-N-methylbenzamide from 4-bromo-2-fluorobenzoic acid and methylamine (B109427).
Materials:
-
4-bromo-2-fluorobenzoic acid
-
2M aqueous methylamine solution
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
1-hydroxybenzotriazole (HOBt)
-
N,N-diisopropylethylamine (DIPEA)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: To a 100 mL round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (3.0 g, 13.7 mmol), DMF (50 mL), 2 M aqueous methylamine (34.3 mL, 68.5 mmol), EDCI (6.6 g, 34.25 mmol), HOBt (2.8 g, 20.6 mmol), and an appropriate amount of DIPEA.[1][14]
-
Reaction: Stir the mixture at room temperature for 16 hours.[1][14]
-
Quenching: Upon completion, quench the reaction by adding 50 mL of water.[1][14]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous phase and extract it three times with 50 mL portions of ethyl acetate.[1][14]
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[1][14]
-
Purification: Purify the resulting crude product by silica (B1680970) gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:3 v/v) to yield the final product as a white solid.[1][14]
References
- 1. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]
- 2. 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide, supplier/ Manufactor spot customization-Fluoro API Intermediates-Shanghai Up-Fluorochem Co., Ltd. [m.upfluorochem.com]
- 3. 4-Bromo-2-fluoro-N-methylbenzamide CAS 749927-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. texilajournal.com [texilajournal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3|ZaiQi Bio-Tech [chemzq.com]
- 12. caming.com [caming.com]
- 13. GSRS [precision.fda.gov]
- 14. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]
Navigating the Synthesis and Application of 4-Bromo-2-fluoro-N-methylbenzamide-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-N-methylbenzamide-d3, a deuterated analog of a key intermediate in the synthesis of significant pharmaceutical compounds. Due to the limited public availability of a specific CAS number for the deuterated (-d3) form, this document leverages data from its non-deuterated counterpart, 4-Bromo-2-fluoro-N-methylbenzamide (CAS: 749927-69-3), to provide foundational information. The synthesis and applications of the deuterated version are discussed in the context of its likely use in pharmacokinetic and metabolic studies.
Core Compound Properties
The physical and chemical properties of 4-Bromo-2-fluoro-N-methylbenzamide are summarized below. These values are expected to be very similar for the -d3 analog.
| Property | Value | Reference |
| CAS Number | 749927-69-3 | [1][2] |
| Molecular Formula | C8H7BrFNO | [1] |
| Molecular Weight | 232.05 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 125-129 °C | [3][4] |
| Boiling Point | 284.8 °C at 760 mmHg | [3][4] |
| Purity | ≥98.0% | [3][4] |
| Storage Temperature | Room temperature | [4] |
Synthesis and Experimental Protocols
The synthesis of 4-Bromo-2-fluoro-N-methylbenzamide is a critical step in the production of Enzalutamide (MDV 3100), a potent androgen receptor antagonist.[3][5][6] The deuterated analog, this compound, would likely be synthesized using a deuterated methylamine (B109427) source in a similar synthetic route.
Experimental Protocol: Amide Formation
This protocol details a common method for the synthesis of 4-Bromo-2-fluoro-N-methylbenzamide from 4-bromo-2-fluorobenzoic acid.
Materials:
-
4-bromo-2-fluorobenzoic acid
-
2 M aqueous methylamine (or methylamine-d3 for the deuterated analog)
-
1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDCI)
-
1-hydroxybenzotriazole (HOBt)
-
N,N-diisopropylethylamine (DIPEA)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
To a round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), EDCI (2.5 eq), HOBt (1.5 eq), and DMF.
-
Add 2 M aqueous methylamine (5.0 eq) and DIPEA to the mixture.
-
Stir the reaction mixture at room temperature for 16 hours.[6][7]
-
Quench the reaction by adding water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic phases and dry with anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:3 v/v) to yield 4-bromo-2-fluoro-N-methylbenzamide as a white solid.[6][7]
Caption: Synthetic workflow for 4-Bromo-2-fluoro-N-methylbenzamide.
Role in Drug Development and Research
4-Bromo-2-fluoro-N-methylbenzamide is a known intermediate in the synthesis of Enzalutamide.[3][5][6] The deuterated version, this compound, is described as the deuterium-labeled counterpart to this intermediate.[8] Stable isotope-labeled compounds like this are invaluable in drug development for several reasons:
-
Internal Standards in Bioanalysis: In quantitative mass spectrometry-based assays, deuterated compounds are frequently used as internal standards. Their chemical behavior is nearly identical to the non-labeled analyte, but their increased mass allows them to be distinguished by the mass spectrometer. This leads to more accurate and precise quantification of the drug or its metabolites in biological matrices.
-
Metabolic Fate Studies: Deuterium labeling can help in tracing the metabolic fate of a drug molecule. By analyzing the mass shifts in metabolites, researchers can identify the positions of metabolic reactions.
-
Pharmacokinetic (PK) Studies: Co-administering a labeled and unlabeled drug (the "cassette" dosing approach) can be used to determine the absolute bioavailability of a drug formulation.
Caption: Logical relationship for the use of a deuterated intermediate.
Safety Information
The following safety information is for the non-deuterated 4-Bromo-2-fluoro-N-methylbenzamide and should be considered relevant for the deuterated analog as well, pending a specific Safety Data Sheet (SDS).
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
For detailed and lot-specific safety information, it is imperative to consult the Safety Data Sheet provided by the supplier.
Conclusion
References
- 1. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3|ZaiQi Bio-Tech [chemzq.com]
- 2. scbt.com [scbt.com]
- 3. 4-Bromo-2-fluoro-N-methylbenzamide CAS 749927-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [sigmaaldrich.com]
- 5. 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide, supplier/ Manufactor spot customization-Fluoro API Intermediates-Shanghai Up-Fluorochem Co., Ltd. [m.upfluorochem.com]
- 6. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]
- 7. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Guide: 4-Bromo-2-fluoro-N-methylbenzamide-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Bromo-2-fluoro-N-methylbenzamide-d3, a deuterated analog of a key intermediate in the synthesis of the androgen receptor inhibitor, Enzalutamide (B1683756). This document details its molecular characteristics, a representative synthetic protocol, and its relevance in the context of its downstream therapeutic application.
Core Data Presentation
The incorporation of deuterium (B1214612) into pharmaceutical compounds is a strategy employed to modify their metabolic profiles. The following table summarizes the key quantitative data for 4-Bromo-2-fluoro-N-methylbenzamide and its deuterated isotopologue.
| Property | 4-Bromo-2-fluoro-N-methylbenzamide | This compound |
| Molecular Formula | C₈H₇BrFNO[1][2][3][4][5][6] | C₈H₄D₃BrFNO |
| Molecular Weight | 232.05 g/mol [1][2][3][5][6][7] | ~235.07 g/mol |
| CAS Number | 749927-69-3[1][2][4][5][6] | Not available |
Note: The molecular weight of the deuterated compound is calculated based on the substitution of three protium (B1232500) atoms with deuterium on the N-methyl group.
Context and Application: An Intermediate for Enzalutamide
4-Bromo-2-fluoro-N-methylbenzamide is primarily recognized as a crucial intermediate in the synthesis of Enzalutamide (formerly MDV3100).[7][8][9] Enzalutamide is a potent second-generation androgen receptor (AR) inhibitor used in the treatment of castration-resistant prostate cancer (CRPC).[8] The use of the deuterated version, this compound, would be for the synthesis of deuterated Enzalutamide, often utilized in pharmacokinetic and metabolic studies to trace the drug's fate in vivo.
Signaling Pathway of the End-Product: Enzalutamide
Enzalutamide exerts its therapeutic effect by potently antagonizing the androgen receptor signaling pathway at multiple steps. This comprehensive inhibition disrupts the key driver of prostate cancer cell growth. The mechanism of action is depicted in the signaling pathway diagram below.
Caption: Mechanism of action of Enzalutamide on the Androgen Receptor (AR) signaling pathway.
Experimental Protocols
The following section details a representative synthetic protocol for 4-Bromo-2-fluoro-N-methylbenzamide. The synthesis of the deuterated analog would follow a similar procedure, substituting methylamine (B109427) with methylamine-d3.
Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide
This protocol is based on the amidation of 4-bromo-2-fluorobenzoic acid.
Materials:
-
4-bromo-2-fluorobenzoic acid
-
Methylamine solution (e.g., 2M in THF or 40% in water) or Methylamine-d3 hydrochloride for the deuterated version
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
To a round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq).
-
Add N,N-Dimethylformamide (DMF) to dissolve the starting material.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.5 eq), 1-hydroxybenzotriazole (HOBt) (1.5 eq), and N,N-diisopropylethylamine (DIPEA).[8]
-
Add a 2M aqueous solution of methylamine (5.0 eq). For the deuterated synthesis, methylamine-d3 would be used at this step.
-
Stir the reaction mixture at room temperature for approximately 16 hours.[8]
-
Monitor the reaction to completion using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding water.[8]
-
Extract the aqueous phase with ethyl acetate (3x).[8]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by silica (B1680970) gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether, to yield 4-bromo-2-fluoro-N-methylbenzamide as a solid.[8]
Caption: General workflow for the synthesis of 4-Bromo-2-fluoro-N-methylbenzamide and its d3-analog.
References
- 1. Deuterium - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. urotoday.com [urotoday.com]
- 4. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3|ZaiQi Bio-Tech [chemzq.com]
- 7. GSRS [precision.fda.gov]
- 8. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. webqc.org [webqc.org]
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide-d3
This technical guide provides a comprehensive overview of the synthesis pathway for 4-Bromo-2-fluoro-N-methylbenzamide-d3, a deuterated isotopologue of an important intermediate in pharmaceutical research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Synthesis Pathway Overview
The synthesis of this compound is achieved through the coupling of 4-bromo-2-fluorobenzoic acid with a deuterated source of methylamine (B109427). The primary and most direct method involves an amide bond formation reaction. This can be accomplished via several established methods, including:
-
Carbodiimide-mediated coupling: Utilizing coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt).[3]
-
Acid chloride formation followed by amination: Conversion of the carboxylic acid to a more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride, which is then reacted with methylamine-d3.[3][4][5]
-
Phosphonium-based coupling: Employing reagents like Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).[6]
For the purpose of this guide, a detailed protocol for the EDCI/HOBt mediated coupling is provided due to its common usage and well-documented procedures. The deuterated methylamine (methylamine-d3) is introduced in the final step to yield the target molecule.
Experimental Protocol: EDCI/HOBt Mediated Synthesis
This section details the step-by-step procedure for the synthesis of this compound from 4-bromo-2-fluorobenzoic acid.
Step 1: Amide Coupling Reaction
-
Reaction Setup: To a 100 mL round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (3.0 g, 13.7 mmol), N,N-dimethylformamide (DMF, 50 mL), 1-hydroxybenzotriazole (HOBt, 2.8 g, 20.6 mmol), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 6.6 g, 34.25 mmol).[3]
-
Addition of Base and Amine: Add N,N-diisopropylethylamine (DIPEA) in an appropriate amount to the mixture. Subsequently, add a 2 M solution of methylamine-d3 in a suitable solvent (e.g., THF or water) (34.3 mL, 68.5 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.[3]
-
Work-up:
-
Quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel. The aqueous phase is separated and the organic phase is extracted with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:3, v/v) to afford the final product, this compound, as a white solid.
Quantitative Data
The following table summarizes the quantitative data obtained from a representative, non-deuterated synthesis of 4-bromo-2-fluoro-N-methylbenzamide. Yields for the deuterated analog are expected to be comparable.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Amount/Yield | Reference |
| 4-Bromo-2-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 3.0 g | |
| 4-Bromo-2-fluoro-N-methylbenzamide | C₈H₇BrFNO | 232.05 | 2.34 g (74%) | |
| This compound | C₈H₄D₃BrFNO | 235.07 | N/A |
Mass Spectrometry Data for the non-deuterated product: [M+H]⁺ = 232. For the deuterated product, the expected [M+H]⁺ would be 235.
Synthesis Workflow Diagram
The following diagram illustrates the synthesis pathway described in this guide.
Caption: Synthesis workflow for this compound.
References
- 1. 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide, supplier/ Manufactor spot customization-Fluoro API Intermediates-Shanghai Up-Fluorochem Co., Ltd. [m.upfluorochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. US20170190670A1 - Improved process for the preparation of enzalutamide - Google Patents [patents.google.com]
- 6. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Solubility Profile of 4-Bromo-2-fluoro-N-methylbenzamide-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available solubility data for 4-Bromo-2-fluoro-N-methylbenzamide-d3. Due to the limited availability of specific quantitative data for the deuterated compound, this guide also includes information on its non-deuterated analog, 4-Bromo-2-fluoro-N-methylbenzamide, to infer its solubility characteristics. Furthermore, detailed experimental protocols for determining solubility are provided to assist researchers in generating precise data for this compound.
Physicochemical Properties and Solubility Data
| Property | Value | Source |
| Molecular Formula | C₈H₄D₃BrFNO | N/A |
| Molecular Weight | 235.08 g/mol | N/A |
| Appearance | White to off-white solid | [1] |
| Melting Point | 125.0 to 129.0 °C | [2] |
| Boiling Point | 284.8 ± 30.0 °C at 760 mmHg | |
| Calculated XLogP3 | 2 | [3] |
| Solubility in Water | Limited | [1] |
| Solubility in Organic Solvents | Slightly soluble in Chloroform and Methanol. More soluble in ethanol, dichloromethane. | [1] |
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is crucial for drug development. The following are standard experimental protocols that can be employed to quantify the solubility of this compound.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[4]
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the resulting saturated solution is then measured.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol, DMSO). The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in a shaker or agitator. The samples should be agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24 to 72 hours) to reach equilibrium.[5][6]
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to permit the undissolved solid to sediment. Alternatively, the saturated solution can be separated from the excess solid by centrifugation or filtration. Care must be taken to avoid precipitation during this step.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. The concentration of this compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[5][7]
-
Data Analysis: The solubility is reported as the mean concentration from replicate experiments, typically in units of mg/mL or µg/mL.
Potentiometric Titration
Potentiometric titration is a useful method for determining the solubility of ionizable compounds.[8] It is particularly advantageous for compounds that may not have a strong UV chromophore for detection by other methods.
Principle: The method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The point of precipitation can be detected by a change in the titration curve, from which the solubility can be calculated.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable co-solvent if necessary, and then add it to an aqueous medium.
-
Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized titrant (e.g., HCl or NaOH) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant. The titration is continued until the compound precipitates, which is indicated by a plateau or inflection point in the pH versus titrant volume curve.[9][10]
-
Data Analysis: The solubility product (Ksp) and the intrinsic solubility of the compound can be calculated from the titration data.[11]
Workflow and Decision Making in Solubility Determination
The selection of an appropriate method for solubility determination often depends on the stage of drug discovery and the physicochemical properties of the compound. The following diagram illustrates a general workflow.
Caption: General workflow for solubility determination.
References
- 1. zhishangbio.com [zhishangbio.com]
- 2. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3|ZaiQi Bio-Tech [chemzq.com]
- 3. echemi.com [echemi.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methods to Determine End Point of Potentiometric Titration and Applications | Pharmaguideline [pharmaguideline.com]
- 10. Potentiometric titration [protocols.io]
- 11. pubs.acs.org [pubs.acs.org]
The Evolving Landscape of Substituted Benzamides: A Technical Guide to the Structural Analogs of 4-Bromo-2-fluoro-N-methylbenzamide-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
The deuterated benzamide (B126), 4-Bromo-2-fluoro-N-methylbenzamide-d3, represents a scaffold of significant interest in medicinal chemistry. Its non-deuterated counterpart is a key intermediate in the synthesis of Enzalutamide (B1683756), a potent androgen receptor (AR) inhibitor. This technical guide explores the landscape of structural analogs derived from this core, delving into their synthesis, potential biological activities, and the rationale behind their design. We will examine modifications of the 4-bromo-2-fluorobenzamide (B127740) core, the impact of N-methylation, and the strategic use of deuterium (B1214612) substitution to enhance pharmacokinetic profiles. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.
Core Structure and Rationale for Analog Development
The 4-bromo-2-fluoro-N-methylbenzamide scaffold is a privileged structure in drug discovery. The bromo and fluoro substituents on the phenyl ring play crucial roles in modulating the electronic properties and binding interactions of the molecule with its biological targets. The N-methylbenzamide moiety provides a key hydrogen bond donor and acceptor, contributing to target affinity and selectivity.
The development of structural analogs is driven by the need to:
-
Enhance potency and efficacy: Fine-tuning substituent patterns to optimize interactions with the target protein.
-
Improve selectivity: Minimizing off-target effects and associated toxicities.
-
Optimize pharmacokinetic properties: Modulating absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Overcome drug resistance: Designing novel structures that can evade resistance mechanisms developed against existing therapies.
-
Explore new therapeutic applications: Investigating the activity of analogs against different biological targets.
Deuteration of the N-methyl group, as in this compound, is a specific strategy aimed at improving metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. This can lead to a longer half-life, reduced metabolic clearance, and potentially a more favorable dosing regimen.[1][2][3]
Known Biological Targets and Structural Analogs
Androgen Receptor (AR) Inhibition: The Enzalutamide Story
The most prominent application of the 4-bromo-2-fluoro-N-methylbenzamide core is in the synthesis of Enzalutamide, a second-generation non-steroidal anti-androgen used in the treatment of castration-resistant prostate cancer (CRPC).[4][5][6] Enzalutamide functions by binding to the ligand-binding domain of the AR with high affinity, preventing its nuclear translocation and subsequent activation of target genes involved in prostate cancer cell proliferation.[6][7][8]
Structural analogs of Enzalutamide have been developed to overcome resistance mechanisms, such as mutations in the AR ligand-binding domain (e.g., F876L).[4][5] These analogs often involve modifications to the hydantoin (B18101) moiety of Enzalutamide while retaining the core 4-bromo-2-fluorobenzamide structure, highlighting its importance for AR antagonism.
Table 1: Representative Enzalutamide Analogs and their Biological Activity
| Compound | Modification from Enzalutamide | IC50 (Prostate Cancer Cell Lines) | Reference |
| Enzalutamide | - | Varies by cell line (nM range) | [4] |
| Analog 6c | Replacement of hydantoin with a substituted imidazolidin-4-one | Comparative activity to Enzalutamide | [4] |
| Analog 6h | Replacement of hydantoin with a different substituted imidazolidin-4-one | Comparative activity to Enzalutamide | [4] |
Poly (ADP-ribose) Polymerase (PARP) Inhibition
The benzamide moiety is a well-established pharmacophore for the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair.[9][10] PARP inhibitors have shown significant efficacy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[9][11]
While direct evidence for 4-bromo-2-fluoro-N-methylbenzamide as a PARP inhibitor is limited in the provided search results, the broader class of benzamide derivatives has been extensively explored. Structural analogs of the core molecule could be designed to target the nicotinamide (B372718) binding pocket of PARP-1.
Table 2: Benzamide-based PARP-1 Inhibitors
| Compound | Scaffold | PARP-1 IC50 (nM) | Reference |
| 13f | Benzamide derivative with a benzamidophenyl scaffold | 0.25 | [10] |
| Olaparib | Phthalazinone carboxamide | ~1-5 | [9] |
| Rucaparib | Indole carboxamide | ~1.4 | [11] |
Experimental Protocols
General Synthesis of N-Substituted Benzamide Derivatives
A common method for synthesizing the core scaffold and its analogs is through the amide coupling of a substituted benzoic acid with an appropriate amine.[12][13]
Protocol: Amide Coupling using a Carbodiimide Reagent
-
Activation of Carboxylic Acid: To a solution of the substituted benzoic acid (e.g., 4-bromo-2-fluorobenzoic acid) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like N-hydroxybenzotriazole (HOBt).
-
Amine Addition: To the activated carboxylic acid solution, add the desired amine (e.g., methylamine (B109427) or a deuterated methylamine solution).
-
Reaction: Stir the reaction mixture at room temperature for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with an acidic solution (e.g., 5% citric acid), a basic solution (e.g., 5% NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-substituted benzamide.
Synthesis of Deuterated Analogs
The introduction of deuterium can be achieved through various methods, including the use of deuterated starting materials or through hydrogen-deuterium exchange reactions.[1][14][15]
Protocol: Synthesis of this compound
This would typically involve using a deuterated source of the methylamine, such as methylamine-d3 hydrochloride, in the amide coupling reaction described in section 3.1. The rest of the procedure would remain largely the same.
Visualizing Pathways and Workflows
Androgen Receptor Signaling Pathway and Inhibition by Enzalutamide Analogs
The following diagram illustrates the mechanism of action of Enzalutamide and its analogs in blocking the androgen receptor signaling pathway.
Caption: Androgen Receptor signaling pathway and points of inhibition by Enzalutamide analogs.
Experimental Workflow for Analog Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel analogs of this compound.
Caption: A generalized workflow for the synthesis and evaluation of novel benzamide analogs.
Future Directions
The this compound scaffold holds considerable promise for the development of new therapeutics. Future research in this area should focus on:
-
Broadening the scope of biological targets: Systematically screening analogs against a wider range of kinases, epigenetic targets, and other enzymes.
-
Structure-based drug design: Utilizing computational modeling and X-ray crystallography to design analogs with improved target affinity and selectivity.
-
Exploring diverse chemical space: Introducing novel substituents and heterocyclic ring systems to expand the structure-activity relationship (SAR).
-
Investigating the impact of deuteration: Conducting detailed pharmacokinetic and pharmacodynamic studies to fully elucidate the benefits of deuterium substitution in different analog series.
By leveraging the knowledge gained from existing drugs like Enzalutamide and exploring new biological targets, the this compound core can serve as a valuable starting point for the discovery of next-generation therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzalutamide: A Review on its Applications in Cancer_Chemicalbook [chemicalbook.com]
- 7. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. nanobioletters.com [nanobioletters.com]
- 14. Available Technologies | Tech Launch Arizona [inventions.arizona.edu]
- 15. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Deuterium: A Technical Guide to 4-Bromo-2-fluoro-N-methylbenzamide-d3 in the Synthesis of Enzalutamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of enzalutamide (B1683756), a potent androgen receptor (AR) inhibitor, with a specific focus on the strategic use of the deuterated intermediate, 4-Bromo-2-fluoro-N-methylbenzamide-d3. The incorporation of deuterium (B1214612) in place of protium (B1232500) at the N-methyl group of enzalutamide, resulting in a compound often referred to as deutenzalutamide or enzalutamide-d3, is a key strategy to enhance the drug's pharmacokinetic profile. This guide details the synthetic pathway, experimental protocols, and the underlying rationale for this isotopic substitution, supported by quantitative data and visual diagrams.
Introduction: The Rationale for Deuteration in Enzalutamide
Enzalutamide is a cornerstone in the treatment of castration-resistant prostate cancer (CRPC). It functions by antagonizing the androgen receptor, a key driver of prostate cancer cell proliferation. The N-demethylation of enzalutamide is a significant metabolic pathway, leading to the formation of active and inactive metabolites. The use of this compound as a starting material introduces a deuterium-labeled N-methyl group into the final enzalutamide molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). This effect can slow down the rate of enzymatic metabolism at this position, potentially leading to improved pharmacokinetic properties such as a longer half-life and increased drug exposure.
Synthetic Pathway and Experimental Protocols
The synthesis of enzalutamide from this compound generally follows established routes for the non-deuterated analog. The core of the synthesis involves the formation of a thiohydantoin ring structure through a multi-step process.
Synthesis of this compound
The deuterated intermediate is synthesized from 4-bromo-2-fluorobenzoic acid and deuterated methylamine (B109427) (CD3NH2).
Experimental Protocol:
-
To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane, a coupling agent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.3 eq) are added.
-
Deuterated methylamine hydrochloride (CD3NH2·HCl) (1.1 eq) is then added to the mixture.
-
The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up by washing with an aqueous solution, followed by extraction with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Synthesis of Enzalutamide-d3
The subsequent steps involve the coupling of this compound with an appropriate intermediate to form the core structure, followed by cyclization to yield the final thiohydantoin ring of enzalutamide-d3. One common route involves a multi-step sequence starting with the reaction of 4-amino-2-(trifluoromethyl)benzonitrile (B20432) with benzoyl isothiocyanate, followed by cyclization and subsequent coupling with the deuterated benzamide. A more direct approach involves the coupling of this compound with a pre-formed thiohydantoin intermediate.
A plausible synthetic route proceeds through the following key transformation:
-
Ullmann Coupling: A copper-catalyzed Ullmann coupling reaction between this compound and 2-(trifluoromethyl)-4-(4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)benzonitrile.
Experimental Protocol for Ullmann Coupling:
-
In an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq), 2-(trifluoromethyl)-4-(4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)benzonitrile (1.0-1.2 eq), a copper(I) catalyst (e.g., CuI, 0.1-0.2 eq), a ligand (e.g., 2-acetylcyclohexanone (B32800) or N,N'-dimethylglycine), and an inorganic base (e.g., K2CO3, 2.0 eq).
-
A suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane (B91453) is added.
-
The reaction mixture is heated to a high temperature (e.g., 110-130 °C) and stirred for an extended period (typically 12-24 hours), with reaction progress monitored by HPLC.
-
After completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude enzalutamide-d3 is then purified by column chromatography or recrystallization to afford the final product.
Quantitative Data
The following table summarizes typical yields and purity for the key synthetic steps. It is important to note that the data for the synthesis involving the deuterated intermediate is extrapolated from similar, well-documented syntheses of non-deuterated enzalutamide, as specific literature on the large-scale synthesis of enzalutamide-d3 is limited.
| Step | Starting Materials | Product | Typical Yield (%) | Typical Purity (%) |
| Synthesis of Intermediate | 4-bromo-2-fluorobenzoic acid, Deuterated methylamine hydrochloride | This compound | 70-85 | >98 |
| Final Coupling and Cyclization | This compound, 2-(trifluoromethyl)-4-(4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)benzonitrile | Enzalutamide-d3 | 60-80 | >99.5 |
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of enzalutamide-d3.
Caption: A high-level overview of the synthetic workflow for producing Enzalutamide-d3.
Androgen Receptor Signaling Pathway and Mechanism of Enzalutamide Action
Enzalutamide exerts its therapeutic effect by inhibiting multiple steps in the androgen receptor signaling pathway. The following diagram illustrates this mechanism.
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Bromo-2-fluoro-N-methylbenzamide-d3, a deuterated derivative of a key intermediate used in the preparation of various pharmaceutical compounds.[1][2] The non-deuterated form is notably used in the synthesis of Enzalutamide (MDV 3100), an androgen receptor antagonist.[3][4] The inclusion of deuterium (B1214612) can aid in pharmacokinetic and metabolic studies of drug candidates.[5]
Chemical Information
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| 4-Bromo-2-fluoro-N-methylbenzamide | C₈H₇BrFNO | 232.05 g/mol | 749927-69-3[6][7] |
| This compound | C₈H₄D₃BrFNO | 235.07 g/mol | N/A |
| 4-Bromo-2-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 g/mol | 112704-79-7[8][9] |
Experimental Protocol: Amide Coupling
This protocol outlines the synthesis of this compound starting from 4-bromo-2-fluorobenzoic acid and deuterated methylamine (B109427) hydrochloride using a carbodiimide (B86325) coupling agent.
Materials:
-
4-Bromo-2-fluorobenzoic acid
-
Methylamine-d3 hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water (H₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Petroleum ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 100 mL round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), EDCI (2.5 eq), and HOBt (1.5 eq).
-
Add N,N-dimethylformamide (DMF) to dissolve the solids.
-
Add methylamine-d3 hydrochloride (1.1 eq) to the solution.
-
Carefully add N,N-diisopropylethylamine (DIPEA) (3.3 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16 hours.[3][6]
-
Upon completion, quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with 50 mL of ethyl acetate.[3][6]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[3][6]
-
Filter the mixture and concentrate the organic phase under reduced pressure.[3][6]
-
Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:3, v/v) to yield the final product.[3][6]
Quantitative Data
The following table summarizes the expected yield and mass spectrometric data for the synthesis of the non-deuterated analog, 4-Bromo-2-fluoro-N-methylbenzamide. The mass for the deuterated analog is expected to be shifted by +3 amu.
| Product | Yield | Mass Spectrum (MS) |
| 4-Bromo-2-fluoro-N-methylbenzamide | 74%[3][6] | [M+H]⁺ = 232[3][6] |
| This compound | ~74% (expected) | [M+H]⁺ = 235 (expected) |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Reagents
The diagram below outlines the role of each key reagent in the amide coupling reaction.
Caption: Roles of key reagents in the amide coupling reaction.
References
- 1. 4-bromo-2-fluoro-N-methylbenzamide (749927-69-3) at Nordmann - nordmann.global [nordmann.global]
- 2. 4-Bromo-2-fluoro-N-methylbenzamide [myskinrecipes.com]
- 3. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]
- 4. 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide, supplier/ Manufactor spot customization-Fluoro API Intermediates-Shanghai Up-Fluorochem Co., Ltd. [m.upfluorochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Bromo-2-fluorobenzoic acid 97% | 112704-79-7 [sigmaaldrich.com]
Application Note: High-Throughput Quantification of Enzalutamide in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of enzalutamide (B1683756), a potent androgen receptor inhibitor, in human plasma. The method employs 4-Bromo-2-fluoro-N-methylbenzamide-d3 as a stable, isotopically labeled internal standard (SIL-IS) to ensure high precision and accuracy, correcting for matrix effects and variability during sample processing. A simple and rapid protein precipitation protocol is utilized for sample preparation, making the method suitable for high-throughput clinical and pharmacokinetic studies. The assay demonstrates excellent linearity, precision, accuracy, and stability, meeting the rigorous standards for bioanalytical method validation.
Introduction
Enzalutamide is an androgen receptor signaling inhibitor approved for the treatment of metastatic castration-resistant prostate cancer.[1][2] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing patient dosage and ensuring efficacy and safety.[3] LC-MS/MS is the preferred technique for these analyses due to its high sensitivity and selectivity.[4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS, as it perfectly mimics the analyte during extraction and ionization, thus correcting for potential variations.[1][5]
4-Bromo-2-fluoro-N-methylbenzamide is a key intermediate in the synthesis of enzalutamide.[6][7] Its deuterated analog, this compound, serves as an ideal internal standard for the bioanalysis of enzalutamide due to its structural similarity and co-elution properties, ensuring reliable quantification. This document provides a detailed protocol and performance data for the validated analysis of enzalutamide in human plasma using this compound.
Experimental Protocols
Materials and Reagents
-
Analytes: Enzalutamide
-
Internal Standard: this compound
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water
-
Matrix: Human plasma (K2-EDTA)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Stock solutions of enzalutamide and this compound were prepared by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: A series of working standard solutions of enzalutamide were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): The this compound stock solution was diluted in acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (calibrators, quality controls, or unknowns) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard spiking solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex each tube vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera System or equivalent
-
Mass Spectrometer: SCIEX 6500 QTRAP or equivalent
-
Column: Phenomenex Synergi Polar-RP (or equivalent C18 column)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A linear gradient from 30% to 95% Mobile Phase B over 2.5 minutes.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Enzalutamide: m/z 465 → 209
-
This compound (IS): m/z 235 → [product ion to be determined empirically]
-
Data Presentation
The method was validated according to the European Medicines Agency (EMA) and US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[8][9][10]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Curve Range (ng/mL) | Regression Model | R² |
| Enzalutamide | 100 - 30,000 | Quadratic (1/x²) | >0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Enzalutamide | LLOQ | 100 | < 15.0 | 92.8 - 107.7 | < 15.0 | 93.5 - 106.3 |
| Low (LQC) | 300 | < 8.0 | 95.2 - 104.1 | < 7.5 | 96.1 - 103.8 | |
| Medium (MQC) | 15,000 | < 5.0 | 97.3 - 102.5 | < 6.0 | 98.0 - 101.9 | |
| High (HQC) | 25,000 | < 5.0 | 98.1 - 101.7 | < 5.5 | 98.5 - 101.2 |
Data is representative of typical performance and adapted from validated methods for enzalutamide.[1][8][9]
Table 3: Stability of Enzalutamide in Human Plasma
| Stability Condition | Duration | Stability (% Recovery) |
| Freeze-Thaw | 3 cycles | 92.8 - 111.2 |
| Short-Term (Bench-top) | 24 hours at room temperature | 95.0 - 105.0 |
| Long-Term | 3 months at -80°C | 91.6 - 107.5 |
| Post-Preparative (Autosampler) | 48 hours at 4°C | 96.0 - 104.0 |
Data adapted from published stability studies.[8][9]
Visualizations
Metabolic Pathway of Enzalutamide
Enzalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C8 being the main enzyme responsible for the formation of its active metabolite, N-desmethylenzalutamide.[11][12] Carboxylesterase 1 further metabolizes both enzalutamide and N-desmethylenzalutamide to an inactive carboxylic acid metabolite.[11]
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetic Drug Interaction Studies with Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. asco.org [asco.org]
- 9. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Enzalutamide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 4-Bromo-2-fluoro-N-methylbenzamide-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoro-N-methylbenzamide is a key intermediate in the synthesis of Enzalutamide, a potent androgen receptor (AR) inhibitor used in the treatment of castration-resistant prostate cancer. Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates and their intermediates. The use of stable isotope-labeled compounds, such as 4-Bromo-2-fluoro-N-methylbenzamide-d3, is the gold standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The deuterated analog serves as an ideal internal standard (IS), as its physicochemical properties are nearly identical to the analyte of interest, ensuring high accuracy and precision in pharmacokinetic measurements.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic studies.
Signaling Pathway Context: Androgen Receptor Signaling
Enzalutamide, the final product synthesized from 4-Bromo-2-fluoro-N-methylbenzamide, targets the androgen receptor signaling pathway, which is a key driver of prostate cancer cell growth and proliferation.[1][2] Understanding this pathway is essential for contextualizing the importance of characterizing the pharmacokinetics of Enzalutamide and its precursors.
Caption: Androgen Receptor (AR) Signaling Pathway.
Experimental Protocols
Preclinical Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in Sprague-Dawley rats to determine the plasma concentration-time profile of 4-Bromo-2-fluoro-N-methylbenzamide following oral administration, using this compound as an internal standard.
Materials:
-
4-Bromo-2-fluoro-N-methylbenzamide ("Analyte")
-
This compound ("Internal Standard" or "IS")
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
K2-EDTA tubes for blood collection
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Centrifuge, vortex mixer, and micropipettes
Procedure:
-
Dosing Solution Preparation: Prepare a suspension of the Analyte in the vehicle at a concentration suitable for a 10 mg/kg oral dose.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the IS in methanol. From this, prepare a working solution of 100 ng/mL in 50% methanol/water.
-
Animal Dosing: Fast rats overnight prior to dosing. Administer a single oral dose of the Analyte (10 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (~200 µL) from the tail vein into K2-EDTA tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of the IS working solution in acetonitrile (100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Analyte (C8H7BrFNO): e.g., m/z 232.0 -> [fragment ion]
-
IS (C8H4D3BrFNO): e.g., m/z 235.0 -> [fragment ion]
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the Analyte to the IS against the nominal concentration of the calibration standards.
-
Quantify the Analyte concentration in the plasma samples using the calibration curve.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis.
-
Bioanalytical Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, ICH M10) to ensure its reliability.[3]
Validation Parameters:
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.
-
Calibration Curve: Prepare calibration standards in blank plasma over the expected concentration range. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations in replicates on multiple days. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% at LLOQ).
-
Matrix Effect: Assess the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples to that in neat solutions.
-
Recovery: Determine the extraction efficiency of the analyte from the plasma matrix.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Data Presentation
Hypothetical Pharmacokinetic Parameters
The following table summarizes hypothetical pharmacokinetic parameters for 4-Bromo-2-fluoro-N-methylbenzamide in rats following a 10 mg/kg oral dose. These values are representative of a small molecule with moderate absorption and clearance.[4][5]
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | 850 |
| Tmax (Time to Cmax) | h | 1.5 |
| AUC (0-t) (Area Under the Curve) | ng·h/mL | 4200 |
| AUC (0-inf) | ng·h/mL | 4350 |
| t½ (Half-life) | h | 3.8 |
| CL/F (Apparent Clearance) | L/h/kg | 2.3 |
| Vz/F (Apparent Volume of Dist.) | L/kg | 12.5 |
Hypothetical Bioanalytical Method Validation Data
The table below presents hypothetical accuracy and precision data for the bioanalytical method validation.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| LLOQ | 1 | 1.08 | 108.0 | 12.5 |
| Low | 3 | 2.89 | 96.3 | 8.7 |
| Medium | 100 | 104.2 | 104.2 | 6.2 |
| High | 800 | 785.6 | 98.2 | 5.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the preclinical pharmacokinetic study.
Caption: Pharmacokinetic Study Experimental Workflow.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of its non-deuterated analog in biological matrices. The detailed protocols and validation data presented herein serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. Accurate characterization of intermediates like 4-Bromo-2-fluoro-N-methylbenzamide is a critical step in the overall development of therapeutic agents such as Enzalutamide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 4. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. optibrium.com [optibrium.com]
Application Notes for the Quantitative Analysis of Enzalutamide Using a Deuterated Internal Standard
Introduction
Enzalutamide (B1683756) is a potent androgen receptor inhibitor utilized in the treatment of metastatic castration-resistant prostate cancer.[1][2] Accurate quantification of enzalutamide and its active metabolite, N-desmethylenzalutamide, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical management.[1][3] While 4-Bromo-2-fluoro-N-methylbenzamide is a key starting material in the chemical synthesis of enzalutamide, it is not employed as an internal standard for its quantitative analysis.[4][5][6] The established and recommended bioanalytical method involves the use of a stable isotope-labeled internal standard, such as D6-enzalutamide, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][7][8] This approach ensures high accuracy, precision, and robustness by compensating for variability during sample preparation and analysis.[8]
Principle of the Method
The quantitative analysis of enzalutamide is based on the principle of isotope dilution mass spectrometry. A known concentration of a deuterated internal standard (e.g., D6-enzalutamide), which is chemically identical to the analyte but has a different mass, is added to the biological sample (e.g., plasma).[8] Following sample preparation, typically involving protein precipitation, the analyte and the internal standard are separated from matrix components using high-performance liquid chromatography (HPLC).[1][9][10] The separated compounds are then ionized, and the mass spectrometer detects and quantifies the specific mass-to-charge ratios (m/z) for both the analyte and the internal standard.[10] The ratio of the analyte's response to the internal standard's response is used to calculate the concentration of the analyte in the original sample, effectively correcting for any sample loss during processing or fluctuations in instrument response.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of enzalutamide and its active metabolite, N-desmethylenzalutamide, in human plasma.
Table 1: Linearity and Range
| Analyte | Calibration Curve Range (ng/mL) |
| Enzalutamide | 100 - 30,000 |
| N-desmethylenzalutamide | 100 - 30,000 |
Data sourced from a study by Kim, K-P., et al. (2017).[10]
Table 2: Precision and Accuracy
| Analyte | Quality Control Sample | Concentration (ng/mL) | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Accuracy (%) |
| Enzalutamide | LLOQ | 100 | <10 | <8 | 108 - 116 |
| Low | 300 | <8 | <8 | 92.8 - 107.7 | |
| Medium | 10,000 | <8 | <8 | 92.8 - 107.7 | |
| High | 25,000 | <8 | <8 | 92.8 - 107.7 | |
| N-desmethylenzalutamide | LLOQ | 100 | <10 | <8 | 108 - 116 |
| Low | 300 | <8 | <8 | 92.8 - 107.7 | |
| Medium | 10,000 | <8 | <8 | 92.8 - 107.7 | |
| High | 25,000 | <8 | <8 | 92.8 - 107.7 |
LLOQ: Lower Limit of Quantification. Data compiled from multiple sources.[1][10][11]
Table 3: Stability Data
| Analyte | Condition | Duration | Stability (% Recovery) |
| Enzalutamide | Whole Blood at Room Temperature | 24 hours | Stable |
| Plasma at Room Temperature | 23 days | Stable | |
| Plasma at 2-8°C | 23 days | Stable | |
| Plasma at -40°C | 14 months | Stable | |
| Three Freeze-Thaw Cycles | - | Stable |
Data sourced from a study by Benoist, G. E., et al. (2018).[1]
Experimental Protocols
The following is a detailed protocol for the quantitative analysis of enzalutamide and N-desmethylenzalutamide in human plasma by LC-MS/MS.
Materials and Reagents
-
Enzalutamide reference standard
-
N-desmethylenzalutamide reference standard
-
D6-enzalutamide (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (blank)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of enzalutamide, N-desmethylenzalutamide, and D6-enzalutamide in dimethyl sulfoxide (B87167) (DMSO).[10]
-
Working Standard Solutions: Serially dilute the stock solutions of enzalutamide and N-desmethylenzalutamide with acetonitrile to prepare a series of working standard solutions for the calibration curve.[3]
-
Internal Standard Working Solution: Dilute the D6-enzalutamide stock solution with methanol to obtain the internal standard working solution.[10]
Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add the internal standard working solution.[10]
-
Add a protein precipitation agent (e.g., acetonitrile).[7][8]
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: An Agilent 1200 SL or equivalent system.[10]
-
Chromatographic Column: A Phenomenex Synergi Polar-RP (4 µm, 100 x 2 mm) or equivalent C18 column.[1][10]
-
Mobile Phase A: 0.1% (v/v) formic acid in methanol.[10]
-
Mobile Phase B: 0.1% (v/v) formic acid in water.[10]
-
Gradient Elution: A linear gradient is employed to separate the analytes.[10]
-
Mass Spectrometer: An ABI SCIEX 4000Q or equivalent tandem mass spectrometer.[10]
-
Ionization Mode: Electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) mode.[1][10]
Table 4: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Enzalutamide | 467.0 | 211.0 |
| N-desmethylenzalutamide | 453.0 | 197.0 |
| D6-enzalutamide (IS) | 471.0 | 215.0 |
IS: Internal Standard. MRM transitions are sourced from Kim, K-P., et al. (2017).[10]
Visualizations
Synthesis of Enzalutamide
The following diagram illustrates the role of 4-Bromo-2-fluoro-N-methylbenzamide as a key starting material in the synthesis of enzalutamide.
Caption: Synthetic pathway of Enzalutamide.
Experimental Workflow for Quantitative Analysis
The diagram below outlines the experimental workflow for the quantitative analysis of enzalutamide in human plasma.
Caption: Enzalutamide quantitative analysis workflow.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzalutamide | C21H16F4N4O2S | CID 15951529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. aartipharmalabs.com [aartipharmalabs.com]
- 7. ascopubs.org [ascopubs.org]
- 8. benchchem.com [benchchem.com]
- 9. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for the Analysis of 4-Bromo-2-fluoro-N-methylbenzamide-d3
Introduction
4-Bromo-2-fluoro-N-methylbenzamide-d3 is a deuterated analog of 4-bromo-2-fluoro-N-methylbenzamide, an important intermediate in the synthesis of pharmaceuticals.[1][2][3] Isotopic labeling is a common strategy in drug development, particularly for use as an internal standard in pharmacokinetic studies. Accurate and robust analytical methods are crucial for the quantification and quality control of these labeled compounds. This application note details a developed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
Method Development Summary
The development of a robust HPLC method for this compound was guided by the physicochemical properties of the parent compound and general principles of reversed-phase chromatography for aromatic amides.[4][5][6] A C18 stationary phase was selected due to its wide applicability and effectiveness in retaining moderately polar to nonpolar compounds.
Several mobile phase compositions were evaluated to achieve optimal separation and peak shape. A gradient elution using acetonitrile (B52724) and water, both acidified with 0.1% formic acid, was found to provide the best resolution and sensitivity. The addition of formic acid helps to protonate the analyte, leading to improved peak symmetry and chromatographic performance. The detection wavelength was set to 254 nm, a common wavelength for detecting aromatic compounds.
The deuterated nature of the analyte is not expected to significantly alter the chromatographic conditions compared to its non-deuterated counterpart, although slight shifts in retention time may be observed.[7][8][9] For definitive identification and quantification, especially in complex matrices, coupling this HPLC method with a mass spectrometer (LC-MS) is recommended.[10]
Optimized HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Experimental Protocol
This protocol outlines the steps for preparing solutions and running the HPLC analysis for this compound.
1. Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (≥98%)
-
HPLC vials with septa
-
Calibrated micropipettes and tips
-
Analytical balance
2. Preparation of Mobile Phases
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix thoroughly.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade acetonitrile. Dilute to the mark with acetonitrile and mix thoroughly.
3. Preparation of Standard Solution
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
4. HPLC System Setup and Operation
-
Ensure the HPLC system is properly maintained and all components are functioning correctly.
-
Purge the system with the mobile phases to remove any air bubbles and to ensure a stable baseline.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Set up the instrument parameters as detailed in the "Optimized HPLC Parameters" table.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the working standard solution and record the chromatogram.
5. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate the peak area to determine the response.
-
For quantitative analysis, a calibration curve should be constructed using a series of standards of known concentrations.
HPLC Method Development Workflow
Caption: Workflow for HPLC method development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]
- 3. 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide, supplier/ Manufactor spot customization-Fluoro API Intermediates-Shanghai Up-Fluorochem Co., Ltd. [m.upfluorochem.com]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for 4-Bromo-2-fluoro-N-methylbenzamide-d3 in Drug Metabolism Studies
For: Researchers, Scientists, and Drug Development Professionals
Subject: Application of 4-Bromo-2-fluoro-N-methylbenzamide-d3 in Drug Metabolism and Pharmacokinetic Studies
Introduction
4-Bromo-2-fluoro-N-methylbenzamide is a key intermediate in the synthesis of several pharmacologically active compounds. Understanding its metabolic fate is crucial for drug development. This compound, a stable isotope-labeled analog, serves as an invaluable tool in these investigations. The deuterium (B1214612) labeling on the N-methyl group provides a means to elucidate metabolic pathways, quantify the parent compound with high accuracy, and probe the mechanisms of enzymatic reactions.
This document provides detailed application notes and experimental protocols for the use of this compound in drug metabolism studies.
Key Applications
Internal Standard for Quantitative Bioanalysis
This compound is an ideal internal standard for the quantification of its non-deuterated counterpart in biological matrices (e.g., plasma, urine, tissue homogenates) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] Stable isotope-labeled internal standards are considered the gold standard in bioanalysis as they co-elute with the analyte and exhibit similar ionization and extraction properties, thus compensating for matrix effects and variability during sample preparation and analysis.[4][5]
Elucidation of Metabolic Pathways
Co-incubation of 4-Bromo-2-fluoro-N-methylbenzamide with an equimolar amount of this compound in in vitro systems (e.g., liver microsomes, hepatocytes) can aid in the identification of metabolites. The resulting mass spectra will show doublet peaks for metabolites that retain the N-methyl-d3 group, differing by 3 Da from the corresponding fragments of the non-deuterated compound. This "isotope signature" approach facilitates the confident identification of metabolites.
Investigation of the Kinetic Isotope Effect and Metabolic Switching
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a slower rate of cleavage by metabolic enzymes, a phenomenon known as the kinetic isotope effect. For 4-Bromo-2-fluoro-N-methylbenzamide, a primary site of metabolism is likely the N-methyl group, leading to N-demethylation by cytochrome P450 (CYP) enzymes.[6][7][8][9][10] The deuteration of this group in this compound can significantly slow down this N-demethylation process. Studying the metabolic profile of the deuterated compound can reveal alternative metabolic pathways ("metabolic switching") that may become more prominent when the primary pathway is inhibited.
Quantitative Data Presentation (Hypothetical Data)
The following tables represent typical data that could be generated from the experiments described in the protocols.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 4-Bromo-2-fluoro-N-methylbenzamide | 25.8 | 26.9 |
| This compound | 78.5 | 8.8 |
This hypothetical data illustrates the kinetic isotope effect, where the deuterated compound exhibits a longer half-life and lower clearance due to slower N-demethylation.
Table 2: Pharmacokinetic Parameters in Rats Following Oral Administration (10 mg/kg)
| Parameter | 4-Bromo-2-fluoro-N-methylbenzamide |
| Cmax (ng/mL) | 1250 |
| Tmax (hr) | 1.5 |
| AUC(0-t) (ng·hr/mL) | 7850 |
| t½ (hr) | 4.2 |
This table shows representative pharmacokinetic parameters that would be determined using this compound as an internal standard for accurate quantification.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of 4-Bromo-2-fluoro-N-methylbenzamide and its d3-analog.[11][12][13][14][15]
Materials:
-
4-Bromo-2-fluoro-N-methylbenzamide and this compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with a suitable internal standard for quenching
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test compounds (10 mM in DMSO).
-
Prepare a working solution of HLM in phosphate buffer (e.g., 0.5 mg/mL).
-
Add the HLM solution to the wells of a 96-well plate.
-
Add the test compounds to the wells to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of ice-cold ACN containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the percentage of the parent compound remaining at each time point.
-
Calculate the half-life (t½) from the slope of the natural log of the percent remaining versus time plot, and then calculate the intrinsic clearance (CLint).
Diagram: In Vitro Metabolic Stability Workflow
References
- 1. scispace.com [scispace.com]
- 2. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aptochem.com [aptochem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. [PDF] Metabolism of N‐methyl‐amide by cytochrome P450s | Semantic Scholar [semanticscholar.org]
- 7. Elucidation of the mechanism of N-demethylation catalyzed by cytochrome P450 monooxygenase is facilitated by exploiting nitrogen-15 heavy isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytochromes P450 mediating the N-demethylation of amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. mercell.com [mercell.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Application Note: High-Precision Quantification of 4-Bromo-2-fluoro-N-methylbenzamide in Human Plasma using Isotope Dilution Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and highly sensitive method for the quantitative analysis of 4-Bromo-2-fluoro-N-methylbenzamide, a novel synthetic compound with potential applications in targeted therapies, in human plasma. The methodology utilizes Isotope Dilution Mass Spectrometry (IDMS) with 4-Bromo-2-fluoro-N-methylbenzamide-d3 as the stable isotope-labeled internal standard (SIL-IS). This approach ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol provides a reliable tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of this and similar small molecule entities.
Introduction
4-Bromo-2-fluoro-N-methylbenzamide is a halogenated aromatic compound of interest in drug discovery, particularly as a potential modulator of cellular signaling pathways. Accurate quantification of such small molecules in complex biological matrices is crucial for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that offers exceptional accuracy and precision.[1][2] It relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of analysis.[1] This internal standard, being chemically identical to the analyte, experiences the same processing and analytical variations, allowing for reliable correction and highly accurate quantification based on the ratio of the native analyte to the labeled standard.[1]
This application note provides a comprehensive protocol for the quantification of 4-Bromo-2-fluoro-N-methylbenzamide in human plasma using a validated LC-MS/MS-based IDMS method.
Principles of Isotope Dilution Mass Spectrometry (IDMS)
The core principle of IDMS involves equilibrating a known amount of an isotopically labeled internal standard (in this case, this compound) with the sample containing the native analyte. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. The concentration of the analyte is then determined by the following equation:
Canalyte = (Rmeasured * CIS * VIS) / Vsample
Where:
-
Canalyte is the concentration of the analyte in the sample.
-
Rmeasured is the measured peak area ratio of the analyte to the internal standard.
-
CIS is the concentration of the internal standard solution.
-
VIS is the volume of the internal standard solution added.
-
Vsample is the volume of the sample.
A key advantage of this method is that the accuracy is primarily dependent on the accuracy of the concentration of the internal standard and the measured ratio, minimizing errors from sample loss during preparation.
Relevance in Cellular Signaling
Small molecule inhibitors are instrumental in studying and targeting cellular signaling pathways implicated in various diseases, including cancer and inflammatory disorders. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[3] Dysregulation of the MAPK pathway is a common feature in many cancers.[4] Small molecule inhibitors that target key kinases in this pathway, such as MEK or ERK, are of significant therapeutic interest. The accurate quantification of these inhibitors in biological systems is essential for understanding their pharmacokinetic-pharmacodynamic (PK/PD) relationships.
Figure 1: Hypothetical targeting of the MAPK signaling pathway by 4-Bromo-2-fluoro-N-methylbenzamide.
Experimental Protocols
Materials and Reagents
-
4-Bromo-2-fluoro-N-methylbenzamide (Analyte, >98% purity)
-
This compound (Internal Standard, >98% purity, isotopic purity >99%)
-
Human plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
Stock and Working Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Bromo-2-fluoro-N-methylbenzamide in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.
Sample Preparation
The following workflow outlines the protein precipitation method for plasma sample preparation.
Figure 2: Workflow for plasma sample preparation.
-
To 50 µL of human plasma in a 96-well plate, add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Seal the plate and vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate.
-
Add 100 µL of LC-MS grade water to the supernatant.
-
Seal the plate and vortex briefly.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | High-performance liquid chromatography system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 3 |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow | Optimized for the specific instrument |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Bromo-2-fluoro-N-methylbenzamide | 232.0 | 155.0 | 25 |
| This compound | 235.0 | 155.0 | 25 |
Data Presentation and Performance
The method was validated according to established bioanalytical method validation guidelines.
Calibration Curve
The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor was used.
Table 4: Calibration Curve Summary
| Concentration Range (ng/mL) | R² |
| 0.5 - 500 | > 0.995 |
Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing five replicates of QC samples at four different concentration levels (LLOQ, Low, Mid, High) on three separate days.
Table 5: Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.5 | 0.52 | 104.0 | 8.5 |
| Low | 1.5 | 1.45 | 96.7 | 6.2 |
| Mid | 75 | 78.1 | 104.1 | 4.8 |
| High | 400 | 390.2 | 97.6 | 3.5 |
Conclusion
The Isotope Dilution Mass Spectrometry method detailed in this application note provides a highly accurate, precise, and robust means for the quantification of 4-Bromo-2-fluoro-N-methylbenzamide in human plasma. The simple and efficient sample preparation protocol, combined with the specificity of LC-MS/MS, makes this method well-suited for high-throughput analysis in support of drug discovery and development activities. The principles and protocols described herein can be adapted for the analysis of other small molecules in various biological matrices.
References
- 1. Frontiers | Usage of Mitogen-Activated Protein Kinase Small Molecule Inhibitors: More Than Just Inhibition! [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway as a Discovery Target in Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. esmed.org [esmed.org]
Application Notes and Protocols for the Purification of 4-Bromo-2-fluoro-N-methylbenzamide-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoro-N-methylbenzamide-d3 is a deuterated analog of a key intermediate used in the synthesis of various pharmaceutical compounds.[1][2] Isotopic labeling is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, aiding in the elucidation of metabolic pathways and quantification of drug candidates. The chemical properties of the deuterated and non-deuterated forms are nearly identical, allowing for similar purification strategies. However, achieving high isotopic and chemical purity is paramount for its application in sensitive analytical assays.
This document provides detailed protocols for three common and effective purification techniques for this compound:
-
Silica (B1680970) Gel Column Chromatography: A fundamental technique for the purification of organic compounds based on polarity.
-
Recrystallization: A technique for purifying solid compounds based on differences in solubility.
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): A high-resolution technique for isolating and purifying compounds to a high degree of purity.[3][4][5][6]
Data Presentation
The following tables summarize typical quantitative data associated with each purification technique for this compound. These values are representative and may vary based on the initial purity of the crude material and specific experimental conditions.
Table 1: Comparison of Purification Techniques
| Parameter | Silica Gel Chromatography | Recrystallization | Preparative HPLC |
| Typical Purity | >98% | >99% | >99.5%[3] |
| Typical Recovery | 70-90% | 60-80% | >95%[3] |
| Scale | mg to multi-gram | mg to kg | µg to kg[6] |
| Throughput | Moderate | Low to High (batch dependent) | High (with automated systems)[4] |
| Primary Application | General purification | Final polishing, impurity removal | High-purity isolation, chiral separations[7] |
Table 2: Optimized Conditions for Purification Techniques
| Technique | Parameter | Optimized Condition |
| Silica Gel Chromatography | Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Ethyl Acetate/Hexane (1:3, v/v)[8][9] | |
| Recrystallization | Solvent System | Ethanol, Acetonitrile, or 1,4-Dioxane[10] |
| Preparative HPLC | Column | Phenyl-Hexyl or Pentafluorophenyl (PFP) for halogenated aromatics[11] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
Experimental Protocols
Silica Gel Column Chromatography
This protocol describes the purification of crude this compound using standard flash column chromatography.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, solvent, and visualization method (e.g., UV lamp)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the glass column, allowing the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.
-
Elution: Begin elution with the prepared mobile phase (e.g., 1:3 Ethyl Acetate/Hexane).[8][9]
-
Fraction Collection: Collect fractions in test tubes.
-
Purity Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified solid.
Recrystallization
This protocol is suitable for the final purification of this compound that is already of moderate purity.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol, acetonitrile)[10]
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12]
-
Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Place the flask in an ice bath to maximize crystal precipitation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Preparative High-Performance Liquid Chromatography (Prep HPLC)
This protocol is designed for achieving the highest possible purity of this compound, which is often required for pharmaceutical and analytical applications.[5]
Materials:
-
Crude or partially purified this compound
-
Preparative HPLC system with a suitable detector (e.g., UV)
-
Appropriate preparative column (e.g., C18, Phenyl-Hexyl)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Fraction collector
Procedure:
-
Method Development: Develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for separating the target compound from its impurities.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
System Setup: Equilibrate the preparative HPLC system with the initial mobile phase conditions.
-
Injection and Separation: Inject the sample onto the column and begin the separation using the developed gradient method.
-
Fraction Collection: Collect fractions based on the retention time of the target compound as determined by the detector signal.
-
Purity Confirmation: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent, often by lyophilization or rotary evaporation, to yield the highly purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Step-by-step workflow for silica gel column chromatography.
Caption: The process of purification by recrystallization.
References
- 1. 4-bromo-2-fluoro-N-methylbenzamide (749927-69-3) at Nordmann - nordmann.global [nordmann.global]
- 2. 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide, supplier/ Manufactor spot customization-Fluoro API Intermediates-Shanghai Up-Fluorochem Co., Ltd. [m.upfluorochem.com]
- 3. agilent.com [agilent.com]
- 4. gilson.com [gilson.com]
- 5. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Application Notes and Protocols for Stability Testing of 4-Bromo-2-fluoro-N-methylbenzamide-d3 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for assessing the in vitro stability of 4-Bromo-2-fluoro-N-methylbenzamide-d3 in various biological matrices, including plasma, whole blood, and liver microsomes. The stability of a drug candidate in biological matrices is a critical parameter evaluated during the early stages of drug discovery and development. These studies help to predict the in vivo metabolic fate of the compound and inform decisions for further development.[1] The protocols outlined below are designed to be robust and reproducible, providing essential data for pharmacokinetic and toxicological assessments.
4-Bromo-2-fluoro-N-methylbenzamide is a chemical intermediate used in the synthesis of pharmaceuticals.[2] Its deuterated form, this compound, is often used as an internal standard in analytical methods or as a tool compound in metabolic studies. Understanding its stability is crucial for the accurate interpretation of such studies.
Stability in Human Plasma
Objective: To determine the chemical or enzymatic degradation of this compound in human plasma over time.
Experimental Protocol
-
Materials:
-
This compound
-
Control human plasma (with anticoagulant, e.g., K2EDTA)
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard (e.g., a structurally similar, stable compound)
-
96-well plates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for analysis[3]
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Spike the stock solution into pre-warmed human plasma to achieve a final concentration of 1 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid protein precipitation.
-
Immediately after adding the test compound, take a sample for the t=0 time point.
-
Incubate the remaining plasma sample at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
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At each time point, quench the reaction by adding 3 volumes of cold acetonitrile containing the internal standard to one volume of the plasma sample.
-
Vortex the samples to precipitate proteins and centrifuge at a high speed (e.g., 4000 rpm for 15 minutes).
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of this compound remaining at each time point.
-
Data Presentation
The results of the plasma stability assay can be summarized in the following table. The percentage of the compound remaining is calculated relative to the initial concentration at t=0.
| Time (minutes) | Mean % Remaining (n=3) | Standard Deviation |
| 0 | 100 | 0.0 |
| 15 | 98.5 | 1.2 |
| 30 | 97.1 | 2.5 |
| 60 | 95.8 | 3.1 |
| 120 | 93.2 | 4.0 |
Experimental Workflow
Caption: Workflow for Plasma Stability Assay.
Stability in Whole Blood
Objective: To evaluate the stability of this compound in the presence of blood cells and enzymes.
Experimental Protocol
-
Materials:
-
This compound
-
Fresh human whole blood (with anticoagulant, e.g., Heparin)
-
Acetonitrile (ACN) with an appropriate internal standard
-
96-well plates
-
Incubator with agitation capabilities at 37°C
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Add the stock solution to pre-warmed whole blood to a final concentration of 1 µM, ensuring the solvent concentration is minimal.
-
Gently mix and immediately take a sample for the t=0 time point.
-
Incubate the samples at 37°C with gentle agitation.
-
Collect aliquots at specified time points (e.g., 0, 30, 60, 120, and 240 minutes).
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For each time point, lyse the blood cells and precipitate proteins by adding 4 volumes of cold acetonitrile with an internal standard.
-
Vortex vigorously and centrifuge at high speed.
-
Transfer the supernatant for LC-MS/MS analysis.
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Analyze the samples to quantify the remaining parent compound.
-
Data Presentation
| Time (minutes) | Mean % Remaining (n=3) | Standard Deviation |
| 0 | 100 | 0.0 |
| 30 | 99.1 | 0.9 |
| 60 | 98.2 | 1.5 |
| 120 | 96.5 | 2.8 |
| 240 | 94.3 | 3.5 |
Experimental Workflow
Caption: Workflow for Whole Blood Stability Assay.
Metabolic Stability in Liver Microsomes
Objective: To assess the metabolic stability of this compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.[1]
Experimental Protocol
-
Materials:
-
This compound
-
Human liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Cold acetonitrile with an internal standard
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a solution of liver microsomes in phosphate buffer.
-
In a 96-well plate, add the microsomal solution and the test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Stop the reaction at each time point by adding cold acetonitrile with an internal standard.
-
Centrifuge the samples to pellet the precipitated protein and microsomes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Determine the concentration of the parent compound at each time point.
-
Data Presentation
| Time (minutes) | Mean % Remaining (n=3) | Standard Deviation |
| 0 | 100 | 0.0 |
| 5 | 92.1 | 3.3 |
| 15 | 78.5 | 4.1 |
| 30 | 60.2 | 5.5 |
| 45 | 45.8 | 6.2 |
| 60 | 33.7 | 5.9 |
From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated to predict the in vivo metabolic clearance of the compound.[1]
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: 4-Bromo-2-fluoro-N-methylbenzamide-d3 Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 4-Bromo-2-fluoro-N-methylbenzamide-d3, focusing on improving reaction yields.
Troubleshooting Guides
This guide is designed to help you identify and resolve common issues that may lead to low yields in the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in this amide synthesis can stem from several factors, categorized into two main areas: the activation of the carboxylic acid and the reactivity of the amine.
-
Inefficient Carboxylic Acid Activation: The conversion of 4-bromo-2-fluorobenzoic acid into a reactive intermediate is critical. Insufficient activation will lead to unreacted starting material.
-
Poor Amine Nucleophilicity: The deuterated methylamine (B109427) (methylamine-d3), especially if used as a hydrochloride salt, requires appropriate conditions to be a reactive nucleophile.
-
Moisture Contamination: Water in the reaction can hydrolyze activated intermediates, leading to the formation of the starting carboxylic acid and reducing the overall yield.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can all negatively impact the yield.
Q2: I am using a coupling reagent like EDCI, but the yield is poor. How can I improve it?
When using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), several factors can influence the outcome.
-
Moisture: EDCI and the activated intermediates are moisture-sensitive. Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry: Ensure the correct stoichiometry of the coupling reagent and any additives like 1-Hydroxybenzotriazole (B26582) (HOBt). An excess of the coupling agent is often used.
-
Base: If using methylamine-d3 hydrochloride, a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) is crucial to neutralize the HCl and free the amine. Ensure the base is pure and added in sufficient quantity (at least 2 equivalents).
-
Reaction Time and Temperature: Amide couplings can be slow. While many are run at room temperature, gentle heating may sometimes be necessary. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Q3: I am using the acid chloride method, but my yield is still low. What could be the problem?
The acid chloride route is often high-yielding but requires careful execution.
-
Incomplete Acid Chloride Formation: Ensure the complete conversion of the carboxylic acid to the acid chloride. This can be verified by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride). Using a slight excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of DMF can drive this step to completion.
-
Purity of the Acid Chloride: It is often beneficial to use the crude acid chloride immediately in the next step to avoid degradation.
-
Amine Hydrochloride: As with the coupling reagent method, if you are using methylamine-d3 hydrochloride, a suitable base is required to liberate the free amine for the reaction to proceed.
-
Side Reactions: Acid chlorides are highly reactive and can react with any nucleophilic impurities present.
Q4: I am observing incomplete conversion of my starting materials. What should I do?
-
Check Reagent Purity: Impurities in the starting materials, reagents, or solvents can inhibit the reaction.
-
Increase Reaction Time or Temperature: Some amide couplings, particularly with sterically hindered substrates or less reactive amines, may require longer reaction times or gentle heating.
-
Re-evaluate Stoichiometry: Using a slight excess of the amine or the activated carboxylic acid can sometimes drive the reaction to completion.
Q5: How can I minimize H/D back-exchange when using methylamine-d3?
Preventing the loss of deuterium (B1214612) is critical for the synthesis of the desired labeled compound.
-
Anhydrous Conditions: The primary cause of back-exchange is the presence of protic species, especially water. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.
-
Solvent Choice: Use aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).
-
Work-up: During the work-up, minimize contact with aqueous solutions if possible. If an aqueous wash is necessary, use D2O-based solutions where feasible, although this is often not practical. A quick work-up is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
There are two primary methods for this synthesis:
-
Direct Amide Coupling: This involves reacting 4-bromo-2-fluorobenzoic acid with methylamine-d3 in the presence of a coupling agent such as EDCI and an additive like HOBt.
-
Two-Step Acid Chloride Formation and Amidation: This method consists of first converting 4-bromo-2-fluorobenzoic acid to its corresponding acid chloride using a reagent like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting acid chloride is then reacted with methylamine-d3 to form the final amide.
Q2: Which synthetic method generally gives a higher yield?
Based on available literature, the two-step acid chloride method often results in higher yields (88-93%) compared to the direct amide coupling method (around 74%).[1] However, the direct coupling method is a one-pot reaction and can be more convenient.
Q3: What form of methylamine-d3 should I use?
Methylamine-d3 is commonly available as its hydrochloride salt (CD3NH2·HCl). This is a stable, solid form that is easy to handle. When using the hydrochloride salt, it is essential to add a base to the reaction mixture to liberate the free deuterated amine.
Q4: What is the role of HOBt in the EDCI coupling reaction?
1-Hydroxybenzotriazole (HOBt) is often used as an additive in carbodiimide-mediated amide couplings. It reacts with the O-acylisourea intermediate formed from the carboxylic acid and EDCI to generate a more stable and reactive HOBt-ester. This intermediate is less susceptible to side reactions and often leads to higher yields and reduced racemization in the case of chiral carboxylic acids.
Q5: How can I purify the final product, this compound?
The most common method for purifying this compound is silica (B1680970) gel column chromatography. A typical eluent system is a mixture of ethyl acetate (B1210297) and petroleum ether (e.g., 1:3 v/v).[2][3] Recrystallization from a suitable solvent system can also be an effective purification method.
Q6: How can I confirm the isotopic purity of my final product?
The isotopic purity of this compound can be determined using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to determine the mass of the molecule with high accuracy, confirming the incorporation of three deuterium atoms.
-
NMR Spectroscopy: 1H NMR spectroscopy can be used to confirm the absence of the N-methyl proton signal that would be present in the non-deuterated analog. 2H (Deuterium) NMR can be used to directly observe the deuterium signal.
Data Presentation
The following table summarizes the reported yields for different synthetic methods for the non-deuterated 4-Bromo-2-fluoro-N-methylbenzamide. These yields can serve as a benchmark for optimizing the synthesis of the deuterated analog.
| Method | Reagents | Solvent | Yield (%) | Reference |
| Direct Amide Coupling | EDCI, HOBt, DIPEA, aq. Methylamine | DMF | 74 | [2][3] |
| Two-Step: Acid Chloride and Amidation | Thionyl Chloride, Methylamine | Ethyl Acetate | 92 | [1] |
| Two-Step: Acid Chloride and Amidation | Thionyl Chloride, Methylamine | Ethylene Glycol Dimethyl Ether | 88-93 | [1] |
| Direct Amide Coupling | BOP, DIPEA, Methylamine hydrochloride | DCM | Quantitative | [2] |
Experimental Protocols
Method 1: Direct Amide Coupling using EDCI/HOBt
This protocol is adapted from a known procedure for the synthesis of the non-deuterated analog.[2][3]
-
To a round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.5 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (2.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) and stir the mixture under an inert atmosphere (e.g., nitrogen).
-
Add N,N-diisopropylethylamine (DIPEA) (an appropriate amount to ensure basic conditions).
-
Add methylamine-d3 hydrochloride (CD3NH2·HCl) (1.0-1.2 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether, 1:3 v/v) to afford this compound.
Method 2: Two-Step Synthesis via Acid Chloride
This protocol is based on a high-yield synthesis of the non-deuterated analog.[1]
Step 1: Synthesis of 4-bromo-2-fluorobenzoyl chloride
-
Dissolve 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous ethyl acetate under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2-1.5 eq).
-
Reflux the reaction mixture for 4 hours.
-
Concentrate the mixture to dryness under reduced pressure to obtain the crude 4-bromo-2-fluorobenzoyl chloride. Use this crude product directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-bromo-2-fluorobenzoyl chloride in anhydrous ethyl acetate.
-
In a separate flask, prepare a solution of methylamine-d3 hydrochloride (1.2 eq) and a suitable base (e.g., triethylamine or DIPEA, 2.5 eq) in ethyl acetate.
-
Slowly add the acid chloride solution to the methylamine-d3 solution at a controlled temperature (e.g., 30-35°C).
-
Stir the reaction for 15-30 minutes, monitoring by TLC for completion.
-
Upon completion, add saturated brine to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low synthesis yield.
References
Technical Support Center: Overcoming Poor Solubility of 4-Bromo-2-fluoro-N-methylbenzamide-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 4-Bromo-2-fluoro-N-methylbenzamide-d3. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor aqueous solubility?
The molecular structure of this compound contributes to its low aqueous solubility. The presence of a brominated benzene (B151609) ring makes the molecule largely hydrophobic.[1][2] While the amide and fluoro groups can participate in some hydrogen bonding, the overall lipophilicity of the molecule dominates, leading to poor interaction with water.[1]
Q2: What are the initial strategies for dissolving this compound?
For initial attempts at dissolution, it is recommended to start with common polar organic solvents.[2] Based on available data for the non-deuterated analog, 4-Bromo-2-fluoro-N-methylbenzamide is slightly soluble in chloroform (B151607) and methanol.[3] Therefore, starting with these solvents or other common laboratory solvents like ethanol, acetone, or dimethyl sulfoxide (B87167) (DMSO) is a logical first step.
Q3: What is co-solvency and how can it be applied to this compound?
Co-solvency is a technique that involves adding a water-miscible organic solvent (a co-solvent) to water to increase the solubility of a poorly soluble compound.[4][5][6] The co-solvent reduces the overall polarity of the solvent system, making it more favorable for hydrophobic molecules like this compound to dissolve.[7] Commonly used co-solvents for poorly soluble drugs include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[4][6]
Q4: Can pH adjustment be used to improve the solubility of this benzamide (B126) derivative?
Yes, pH modification can be an effective strategy for ionizable compounds.[5][8] Benzamide derivatives can undergo hydrolysis under strongly acidic or basic conditions, but adjusting the pH within a stable range may enhance solubility.[9][10] For a compound like this compound, which has an amide group, the effect of pH on its ionization state should be experimentally determined to find a pH range where solubility is maximized without causing degradation.[11]
Q5: What are some advanced techniques if simpler methods fail?
If co-solvency and pH adjustment are insufficient, several advanced strategies can be employed:
-
Solid Dispersions: The drug can be dispersed in a hydrophilic polymer matrix to improve its dissolution rate and apparent solubility.[1][12][13]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can encapsulate the hydrophobic molecule and enhance its solubility in aqueous media.[1][8][12][14]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the compound, which can lead to a faster dissolution rate.[5][8][12][15]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be developed to improve oral bioavailability.[12][14][15]
Troubleshooting Guide
Issue 1: The compound will not dissolve in my desired aqueous buffer.
-
Possible Cause: The intrinsic aqueous solubility of the compound is very low.
-
Solutions:
-
Introduce a Co-solvent: Begin by preparing a stock solution in a water-miscible organic solvent like DMSO or ethanol. Then, perform serial dilutions into the aqueous buffer. Be mindful of the final co-solvent concentration, as high levels may be incompatible with cellular assays.
-
Test Different Co-solvents: If one co-solvent is not effective or causes precipitation upon dilution, screen other options. A table of common solvents is provided below for reference.
-
pH Adjustment: Systematically vary the pH of your buffer to determine if solubility is pH-dependent. Create a pH-solubility profile to identify the optimal pH.[10]
-
Issue 2: The compound dissolves initially but precipitates out of solution over time.
-
Possible Cause: The initial concentration exceeds the equilibrium solubility in the chosen solvent system, creating a supersaturated and unstable solution.
-
Solutions:
-
Optimize Co-solvent Concentration: The amount of co-solvent may be insufficient to maintain solubility. Systematically increase the percentage of the co-solvent and observe the stability of the solution over time.
-
Use of Surfactants: Adding a small amount of a non-ionic surfactant (e.g., Tween® 80, Kolliphor® EL) can help stabilize the solution and prevent precipitation by forming micelles.[15]
-
Investigate Complexation: Consider using hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex, which can significantly improve and stabilize the aqueous solubility.[1]
-
Issue 3: The solubility is still insufficient for my experimental needs, even with a co-solvent.
-
Possible Cause: The compound is highly crystalline and lipophilic, requiring a more advanced formulation approach.
-
Solutions:
-
Ternary System: Explore a combination of a co-solvent, a surfactant, and an aqueous phase. This can have a synergistic effect on solubility.[1]
-
Solid Dispersion: For solid dosage form development or for creating a readily dispersible powder for reconstitution, preparing a solid dispersion with a carrier like polyvinylpyrrolidone (B124986) (PVP) or a polyethylene glycol (PEG) can be highly effective.[13][16]
-
Nanosuspension: If particle size is the limiting factor for dissolution, creating a nanosuspension can dramatically increase the dissolution rate and apparent solubility.[4][16]
-
Data Presentation
Table 1: Solubility Characteristics of 4-Bromo-2-fluoro-N-methylbenzamide
| Solvent | Solubility | Reference |
| Chloroform | Slightly Soluble | [3] |
| Methanol | Slightly Soluble | [3] |
Table 2: Common Laboratory Solvents for Solubility Screening
| Solvent | Polarity Index | Key Characteristics |
| Water | 10.2 | Universal aqueous solvent. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Strong aprotic solvent, common for stock solutions. |
| Methanol | 5.1 | Polar protic solvent. |
| Ethanol | 4.3 | Polar protic solvent, less toxic than methanol. |
| Acetone | 5.1 | Polar aprotic solvent. |
| Propylene Glycol | - | Common co-solvent and vehicle. |
| Polyethylene Glycol (PEG 400) | - | Common co-solvent and vehicle. |
Experimental Protocols
Protocol 1: Co-solvent Screening and Optimization
-
Objective: To identify an effective co-solvent and the optimal concentration for dissolving this compound in an aqueous buffer.
-
Materials:
-
This compound
-
Co-solvents: DMSO, Ethanol, Propylene Glycol, PEG 400
-
Target aqueous buffer (e.g., PBS pH 7.4)
-
Vials, magnetic stirrer, analytical balance.
-
-
Methodology:
-
Prepare a high-concentration stock solution of the compound in each co-solvent (e.g., 20 mg/mL). Use gentle heating or vortexing if necessary to aid dissolution.
-
In separate vials, prepare a series of co-solvent/buffer mixtures with varying co-solvent concentrations (e.g., 1%, 2%, 5%, 10%, 20% v/v).
-
Add a small, known amount of the compound to each mixture.
-
Stir the mixtures at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Visually inspect for any undissolved solid.
-
For quantitative analysis, centrifuge the samples, and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Protocol 2: pH-Dependent Solubility Profile
-
Objective: To determine the solubility of this compound as a function of pH.
-
Materials:
-
This compound
-
A series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).
-
Vials, shaker or incubator, pH meter.
-
-
Methodology:
-
Add an excess amount of the compound to vials containing each buffer solution. This ensures that a saturated solution is formed.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow the samples to stand for a short period to let undissolved solids settle.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the pH of the buffer.
-
Visualizations
Caption: A decision workflow for troubleshooting poor solubility.
Caption: Strategies to overcome poor aqueous solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]
- 4. ijpbr.in [ijpbr.in]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing for 4-Bromo-2-fluoro-N-methylbenzamide-d3 in HPLC
Welcome to the technical support center for the analysis of 4-Bromo-2-fluoro-N-methylbenzamide-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during High-Performance Liquid Chromatography (HPLC) experiments.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and reproducibility of your results.[1][2] This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Q1: My this compound peak is tailing. What are the most likely causes?
A1: Peak tailing for a substituted benzamide (B126) like this compound in reversed-phase HPLC is often due to secondary chemical interactions with the stationary phase or issues with the HPLC system itself. The most common causes include:
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Secondary Silanol (B1196071) Interactions: The amide functional group in your compound can have a weak basic character. This can lead to strong interactions with residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases, which is a primary cause of peak tailing.[1][3][4][5][6][7][8]
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Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the ionization of silanol groups, increasing the likelihood of secondary interactions.[1][3][4][9][10][11][12]
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Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][2][13][14]
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Extra-Column Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[4][15][16][17][18][19]
-
Column Contamination or Degradation: An old or contaminated column can exhibit poor peak shapes.[2][14][19]
Q2: How can I systematically troubleshoot the peak tailing issue?
A2: A logical, step-by-step approach is the best way to identify and resolve the problem. Start with the simplest and most common solutions first. Below is a troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q3: What is the optimal mobile phase pH for analyzing this compound to prevent peak tailing?
A3: To minimize peak tailing caused by silanol interactions, it is generally recommended to use a low pH mobile phase.[1][3] By lowering the pH to a range of 2.5 to 3.5, the acidic silanol groups on the silica (B1680970) stationary phase become fully protonated and are less likely to interact with your weakly basic analyte.[5][7] An acidic modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), is commonly added to the mobile phase to control and maintain a stable low pH.[20]
Q4: Can the choice of HPLC column affect peak tailing for this compound?
A4: Absolutely. The choice of column is critical. For weakly basic compounds like your analyte, it is best to use a modern, high-purity, silica-based C18 column that has been effectively "end-capped".[4][5] End-capping is a process that minimizes the number of accessible free silanol groups on the silica surface, thereby reducing the sites for secondary interactions that cause peak tailing.[4]
Q5: How do I know if sample overload is causing the peak tailing?
A5: Sample overload can be diagnosed with a simple experiment.[13] Reduce the concentration of your sample by a factor of 10 and re-inject it, keeping the injection volume the same. Alternatively, you can reduce the injection volume.[14] If the peak shape improves and becomes more symmetrical, then sample overload was likely the cause of the tailing.[13]
Q6: What are "extra-column effects" and how can I minimize them?
A6: Extra-column effects, or extra-column volume, refer to any volume in the HPLC system outside of the column itself where the sample can spread out, leading to band broadening and peak tailing.[4][15][16] This includes the injector, connecting tubing, and the detector flow cell.[17] To minimize these effects, use tubing with the shortest possible length and the smallest appropriate internal diameter (e.g., 0.005" or ~0.12 mm) between the injector, column, and detector.[4][19] Also, ensure all fittings are properly made to avoid any dead volume.[15]
Data Presentation: Expected Effects of Troubleshooting Actions
The following table summarizes the expected qualitative and quantitative impact of various troubleshooting actions on the peak shape of this compound. The USP Tailing Factor (Tf) is a common measure of peak asymmetry, where a value of 1.0 indicates a perfectly symmetrical peak and values greater than 1.2 are generally considered tailing.
| Parameter Adjusted | Action | Expected Impact on Peak Tailing | Expected USP Tailing Factor (Tf) |
| Mobile Phase pH | Decrease pH from 6.0 to 3.0 | Significant Reduction | Moves from >1.5 towards 1.0-1.2 |
| Sample Concentration | Dilute sample 10-fold | Moderate to Significant Reduction | Moves from >1.5 towards 1.0-1.2 |
| Injection Volume | Decrease from 10 µL to 2 µL | Moderate Reduction | Moves from >1.3 towards 1.0-1.2 |
| Column Type | Switch to an end-capped column | Significant Reduction | Moves from >1.5 towards 1.0-1.2 |
| Mobile Phase Modifier | Add 0.1% Formic Acid | Significant Reduction | Moves from >1.5 towards 1.0-1.2 |
| Extra-Column Tubing | Replace with shorter, narrower ID tubing | Minor to Moderate Reduction | Moves from >1.2 towards 1.0-1.1 |
Experimental Protocols
Protocol 1: Recommended HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound, designed to minimize peak tailing.
-
HPLC System: Standard HPLC or UHPLC system with a UV detector.
-
Column: High-purity, end-capped C18 column (e.g., Agilent Zorbax, Waters Acquity BEH, Phenomenex Luna) with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 30% B
-
12.1-15 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or as determined by UV scan).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.1 mg/mL. Ensure the sample is fully dissolved. If the sample solvent is stronger than the initial mobile phase, consider a smaller injection volume.[19][21]
Protocol 2: Sample Preparation and Cleanup
For complex sample matrices, a cleanup step can be crucial to prevent column contamination and improve peak shape.
-
Initial Extraction: Extract the sample with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Centrifugation: Centrifuge the extract to pellet any particulate matter.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial. This is a critical step to prevent frit blockage and column contamination.[14]
-
Solid Phase Extraction (SPE) (Optional): For very complex matrices, use a C18 SPE cartridge to clean up the sample. Condition the cartridge, load the sample, wash away interferences with a weak solvent, and then elute the analyte with a stronger solvent. Evaporate the eluent and reconstitute in the initial mobile phase.
Visualizing the Cause of Peak Tailing
The diagram below illustrates the chemical interaction at the heart of peak tailing for weakly basic compounds and how adjusting the mobile phase pH can mitigate this issue.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. acdlabs.com [acdlabs.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 15. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. uhplcs.com [uhplcs.com]
- 18. HPLC Dead Volume Causes (And Easy Fixes) - AnalyteGuru [thermofisher.com]
- 19. uhplcs.com [uhplcs.com]
- 20. Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mtc-usa.com [mtc-usa.com]
Technical Support Center: Mitigating Ion Suppression for 4-Bromo-2-fluoro-N-methylbenzamide-d3 in Mass Spectrometry
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and reduce ion suppression for 4-Bromo-2-fluoro-N-methylbenzamide-d3 in mass spectrometry (MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis where co-eluting compounds from the sample matrix inhibit the ionization of the analyte of interest, in this case, this compound.[1][2] This phenomenon leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[3][4] Given that biological samples contain numerous endogenous components like salts, phospholipids, and proteins, ion suppression is a significant challenge that must be addressed to ensure reliable quantification.[5]
Q2: My deuterated internal standard (this compound) is supposed to correct for matrix effects. Why am I still seeing inaccurate results?
A2: While deuterated internal standards are designed to co-elute with the analyte and experience similar ion suppression, this is not always guaranteed.[6] A phenomenon known as the "isotope effect" can cause a slight chromatographic separation between the analyte and its deuterated counterpart.[6] This separation can expose them to different co-eluting matrix components, leading to differential ion suppression and compromising the accuracy of the results.[6][7]
Q3: What are the primary causes of ion suppression?
A3: The primary causes of ion suppression include:
-
Co-eluting matrix components: Endogenous substances from biological samples (e.g., phospholipids, salts, proteins) that are not removed during sample preparation can interfere with the ionization process.[5]
-
Mobile phase additives: Non-volatile buffers or certain ion-pairing agents (like trifluoroacetic acid - TFA) can reduce ionization efficiency.[8][9]
-
High concentrations of the analyte or internal standard: This can lead to self-suppression.
-
Competition in the ion source: Co-eluting compounds can compete for charge or for the surface of the ESI droplets, hindering the analyte's ability to form gas-phase ions.[10]
Q4: How can I determine if ion suppression is affecting my analysis of this compound?
A4: A post-column infusion experiment is a definitive way to identify regions in your chromatogram where ion suppression occurs.[2][11] This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank matrix extract. A dip in the baseline signal at a specific retention time indicates the presence of ion suppression.[12]
Troubleshooting Guides
Problem 1: Inconsistent and low signal intensity for this compound.
This is a classic sign of ion suppression. Follow this troubleshooting workflow to diagnose and mitigate the issue.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. zefsci.com [zefsci.com]
- 5. Ion suppression in mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 6. selectscience.net [selectscience.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Optimizing reaction conditions for 4-Bromo-2-fluoro-N-methylbenzamide-d3 synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 4-Bromo-2-fluoro-N-methylbenzamide-d3.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and actionable solutions.
Problem: Low or No Product Yield
Possible Causes & Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Inefficient Carboxylic Acid Activation | When using coupling agents like EDCI/HOBt, ensure they are fresh and used in appropriate molar excess (typically 1.1-1.5 equivalents). Alternatively, convert the carboxylic acid to the more reactive acid chloride using oxalyl chloride or thionyl chloride prior to adding the amine. | Significant improvement in conversion to the amide. |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the reaction time or temperature. For EDCI/HOBt couplings, reactions are often run for 16 hours at room temperature.[1][2] | Drive the reaction to completion, maximizing yield. |
| Decomposition of Reagents or Product | Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze activated intermediates. Use of freshly distilled solvents is recommended. | Minimize side reactions and product degradation. |
| Suboptimal pH | When using methylamine-d3 hydrochloride, a base (e.g., DIPEA, triethylamine) is crucial to neutralize the HCl and free the amine for reaction. Typically, 2-3 equivalents of base are used. Maintain a slightly basic pH throughout the reaction. | Ensure the availability of the nucleophilic deuterated methylamine. |
| Poor Quality of Deuterated Reagent | Verify the isotopic purity of methylamine-d3 hydrochloride using techniques like NMR or mass spectrometry to ensure it meets experimental requirements. | Accurate incorporation of the deuterium (B1214612) label and reliable results. |
Problem: Formation of Impurities
Possible Causes & Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Side reaction with coupling agent | Add the amine to the reaction mixture after the carboxylic acid has been pre-activated with the coupling agent for a short period (e.g., 15-30 minutes). | Minimize the formation of urea (B33335) byproducts from carbodiimide (B86325) reagents. |
| Over-acylation | Use a slight excess (1.0-1.2 equivalents) of the carboxylic acid or activated species relative to the methylamine-d3. | Reduce the formation of diacylated byproducts. |
| Epimerization (if applicable) | For chiral starting materials, use racemization-suppressing additives like HOBt or work at lower temperatures. | Maintain the stereochemical integrity of the product. |
| Residual starting materials | Optimize the stoichiometry of your reactants. If purification is difficult, consider a different workup procedure, such as an acid or base wash to remove unreacted starting materials. | Improve the purity of the crude product before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended coupling agent for the synthesis of this compound?
A1: Several coupling agents can be effective. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) is a commonly used and reliable choice for minimizing side reactions and preserving stereochemical integrity if applicable.[1][2] Alternatively, converting the 4-bromo-2-fluorobenzoic acid to its acid chloride with oxalyl chloride or thionyl chloride followed by reaction with methylamine-d3 is also a very effective method.[3]
Q2: Are there any specific considerations when using methylamine-d3 hydrochloride?
A2: Yes. Since it is a hydrochloride salt, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) must be added to the reaction mixture to liberate the free deuterated methylamine. Typically, at least two equivalents of base are used: one to neutralize the hydrochloride salt and one to scavenge the acid produced during the amide bond formation.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a mobile phase of ethyl acetate (B1210297)/hexanes is often suitable. By comparing the spots of the reaction mixture to the starting materials, you can determine when the reaction is complete. LC-MS is particularly useful for confirming the formation of the desired product by its mass-to-charge ratio.
Q4: What is the best method for purifying the final product?
A4: The most common and effective method for purifying this compound is flash column chromatography on silica (B1680970) gel. A gradient of ethyl acetate in petroleum ether or hexanes is typically used as the eluent.[1][2] Recrystallization from a suitable solvent system can also be employed as a final purification step if the product is a solid.
Q5: Will the deuterium label be stable throughout the synthesis and purification?
A5: The deuterium atoms on the methyl group are attached to carbon and are not readily exchangeable under standard amide coupling, workup, and purification conditions. Therefore, the isotopic label is expected to be stable.
Experimental Protocols
Protocol 1: Amide Coupling using EDCI/HOBt
-
To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add EDCI (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve methylamine-d3 hydrochloride (1.1 eq) in a minimal amount of DMF and add diisopropylethylamine (DIPEA) (2.5 eq).
-
Add the methylamine-d3 solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 16-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acyl Chloride Method
-
Suspend 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Dissolve the resulting crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve methylamine-d3 hydrochloride (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the acid chloride solution dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: 4-Bromo-2-fluoro-N-methylbenzamide-d3 Quantitation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoro-N-methylbenzamide-d3 as an internal standard in quantitative assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the quantitation of 4-Bromo-2-fluoro-N-methylbenzamide and its deuterated internal standard.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using this compound as an internal standard. What are the potential causes?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can arise from several factors. The most common issues include a lack of co-elution between the analyte and the internal standard, the presence of isotopic or chemical impurities in the standard, unexpected isotopic exchange, or differential matrix effects.[1]
Troubleshooting Guide: Inaccurate Quantification
-
Verify Co-elution of Analyte and Internal Standard:
-
Problem: Deuterated compounds can sometimes have slightly different retention times in reverse-phase chromatography compared to their non-deuterated counterparts.[1][2] This can lead to differential matrix effects, where the analyte and the internal standard experience varying levels of ion suppression or enhancement, ultimately affecting accuracy.[1]
-
Solution:
-
Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they elute together as a single peak.[1]
-
Adjust Chromatography: If separation is observed, consider modifying the chromatographic method. This could involve adjusting the mobile phase composition, gradient profile, or temperature to achieve co-elution. Using a column with lower resolution might also help ensure both compounds elute together.[1][2]
-
-
-
Assess Purity of the Deuterated Internal Standard:
-
Problem: The purity of the deuterated internal standard is crucial for accurate quantification. Impurities, especially the unlabeled analyte, can artificially inflate the measured concentration of the analyte in your samples.[3]
-
Solution:
-
Purity Requirements: For accurate results, the isotopic enrichment of the deuterated standard should be ≥98% and the chemical purity should be >99%.[1]
-
Assess Contribution from Internal Standard: A protocol for this assessment is provided in the "Experimental Protocols" section.
-
-
-
Investigate Isotopic Exchange:
-
Problem: The deuterium (B1214612) label on the internal standard could potentially exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[1] This can lead to a "false positive" signal for the unlabeled analyte or cause irreproducible internal standard signals.[3]
-
Solution:
-
Stable Labeling: this compound has deuterium labels on the N-methyl group, which are generally stable. However, if isotopic exchange is suspected, consider the sample preparation and storage conditions. Avoid strongly acidic or basic solutions.
-
Alternative Standards: If isotopic exchange is confirmed to be an issue, using an internal standard with a different stable isotope label, such as ¹³C or ¹⁵N, may be a solution, though these can be more expensive.[2]
-
-
-
Evaluate Differential Matrix Effects:
-
Problem: Even with perfect co-elution, the analyte and the deuterated internal standard might experience different levels of ion suppression or enhancement from components in the sample matrix.[1] This differential matrix effect can lead to inaccurate quantification.[1]
-
Solution:
-
Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect for both the analyte and the internal standard. A detailed protocol is provided in the "Experimental Protocols" section.
-
-
Quantitative Data Summary
The following tables provide illustrative data for a typical quantitation assay using 4-Bromo-2-fluoro-N-methylbenzamide and its d3-labeled internal standard.
Table 1: Example Calibration Curve Data
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.0101 |
| 5 | 76,170 | 1,525,432 | 0.0499 |
| 10 | 153,987 | 1,509,876 | 0.1020 |
| 50 | 755,432 | 1,498,765 | 0.5041 |
| 100 | 1,512,345 | 1,515,678 | 0.9978 |
| 500 | 7,654,321 | 1,521,987 | 5.0292 |
| 1000 | 15,234,567 | 1,518,765 | 10.0309 |
Table 2: Example Quality Control (QC) Sample Results
| QC Level | Expected Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | CV (%) (n=5) |
| Low | 15 | 14.5 | 96.7 | 4.2 |
| Medium | 150 | 153.2 | 102.1 | 3.1 |
| High | 750 | 742.8 | 99.0 | 2.5 |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 4-Bromo-2-fluoro-N-methylbenzamide
This protocol provides a general methodology for the quantitation of 4-Bromo-2-fluoro-N-methylbenzamide using its deuterated internal standard. This is a representative protocol and may require optimization for specific matrices and instrumentation.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Example):
-
4-Bromo-2-fluoro-N-methylbenzamide: Q1/Q3 (e.g., 232.0 -> 155.0)
-
This compound: Q1/Q3 (e.g., 235.0 -> 158.0)
-
-
Protocol 2: Assessing Contribution from Internal Standard
-
Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte.
-
Spike with Internal Standard: Add the this compound internal standard at the same concentration used in the assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte (4-Bromo-2-fluoro-N-methylbenzamide).
-
Evaluate the Response: The peak area for the unlabeled analyte should be less than 5% of the peak area of the Lower Limit of Quantification (LLOQ) standard for the analyte. A higher response may indicate significant contamination of the internal standard with the unlabeled analyte.[3]
Protocol 3: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analyze all Samples.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
Visualizations
Caption: Troubleshooting workflow for inconsistent quantitation results.
Caption: General experimental workflow for sample analysis.
References
Technical Support Center: Analysis of 4-Bromo-2-fluoro-N-methylbenzamide-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 4-Bromo-2-fluoro-N-methylbenzamide-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of analyzing this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as 4-Bromo-2-fluoro-N-methylbenzamide, by co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[2] In bioanalysis, common sources of matrix effects include phospholipids, salts, and proteins from biological samples like plasma or serum.[3][4]
Q2: How does using a deuterated internal standard like this compound help with matrix effects?
A2: Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are the preferred choice for compensating for matrix effects in LC-MS/MS analysis.[2][5] Because this compound is chemically almost identical to the non-labeled analyte, it co-elutes and experiences nearly the same degree of ion suppression or enhancement.[3][6] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[3][7]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always provide perfect compensation for matrix effects.[8] A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift causes the analyte and internal standard to elute into regions with differing degrees of ion suppression, it can result in inaccurate quantification.[1] This is known as differential matrix effects.
Q4: How can I quantitatively assess the magnitude of matrix effects in my assay for 4-Bromo-2-fluoro-N-methylbenzamide?
A4: The most common quantitative method is the post-extraction spike technique.[5][6] This involves comparing the peak area of 4-Bromo-2-fluoro-N-methylbenzamide spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration.[6] This allows for the calculation of the Matrix Factor (MF), which quantifies the extent of ion suppression or enhancement.[9] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.
Troubleshooting Guides
Issue 1: Poor reproducibility of the analyte/internal standard area ratio for 4-Bromo-2-fluoro-N-methylbenzamide.
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Troubleshooting Step: Review your sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) for consistency. Ensure precise and repeatable pipetting, vortexing times, and evaporation steps. Inconsistent recovery of either the analyte or the internal standard can lead to variable ratios.
-
-
Possible Cause 2: Differential Matrix Effects.
-
Troubleshooting Step: Even with a deuterated internal standard, significant variability between different lots of biological matrix can cause issues. Evaluate the matrix effect in at least six different lots of blank matrix.[9] If the coefficient of variation (%CV) of the internal standard-normalized matrix factor is greater than 15%, you may need to improve your sample cleanup procedure.[10]
-
-
Possible Cause 3: Column Degradation.
-
Troubleshooting Step: A contaminated or degraded analytical column can alter the peak shapes and retention times of the analyte and internal standard, potentially causing them to separate and experience different matrix effects.[1] Implement a rigorous column washing protocol or replace the analytical column.[1]
-
Issue 2: The 4-Bromo-2-fluoro-N-methylbenzamide analyte peak and the -d3 internal standard peak do not co-elute perfectly.
-
Possible Cause 1: Isotope Effect.
-
Troubleshooting Step: A slight separation due to the deuterium (B1214612) labeling is sometimes unavoidable. The key is to ensure that both peaks elute in a region of consistent ionization response. You can assess this using a post-column infusion experiment.[6] If one peak is on the edge of a suppression zone while the other is not, adjust your chromatographic conditions (e.g., gradient slope, mobile phase composition) to move both peaks into a cleaner region.[5]
-
-
Possible Cause 2: Deuterium Scrambling.
-
Troubleshooting Step: Hydrogen-deuterium exchange can occur in the ion source or in solution, which could potentially affect the chromatography and mass spectrometric response.[3] While less common for stable labels, ensure your mobile phase and sample diluent are not promoting exchange. Investigating different mass transitions for the internal standard might also mitigate this issue.[3]
-
Issue 3: Unexpectedly low signal (ion suppression) for 4-Bromo-2-fluoro-N-methylbenzamide even with the -d3 internal standard.
-
Possible Cause: Co-elution with Phospholipids.
-
Troubleshooting Step: Phospholipids are a major cause of ion suppression in bioanalysis. If you are using protein precipitation, consider switching to a more selective sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove these interferences.[4] There are also specialized SPE cartridges designed for phospholipid removal.
-
Experimental Protocols
Protocol for Evaluation of Matrix Effects
This protocol is based on the post-extraction spike method recommended by regulatory agencies.[9]
-
Source Material: Obtain blank biological matrix (e.g., plasma, serum) from at least six individual sources.
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare solutions of 4-Bromo-2-fluoro-N-methylbenzamide at low and high quality control (QC) concentrations in the final reconstitution solvent.
-
Set B (Post-extraction Spike): Extract the six different lots of blank matrix using your validated sample preparation method. After the final step (e.g., evaporation), spike the extracted matrix with 4-Bromo-2-fluoro-N-methylbenzamide to the same low and high QC concentrations as Set A.
-
Set C (Pre-extraction Spike): Spike the blank matrix from the six sources with low and high QC concentrations of 4-Bromo-2-fluoro-N-methylbenzamide before the extraction process.
-
-
Analysis: Analyze all samples using your validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): (Mean peak response of Set B) / (Mean peak response of Set A)
-
Recovery (RE): (Mean peak response of Set C) / (Mean peak response of Set B)
-
Process Efficiency (PE): (Mean peak response of Set C) / (Mean peak response of Set A)
-
Protocol for Sample Preparation using Solid-Phase Extraction (SPE)
This is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of this compound internal standard solution (concentration will depend on your assay). Vortex for 10 seconds. Add 1 mL of 4% phosphoric acid in water and vortex again.
-
SPE Cartridge Conditioning: Condition a suitable SPE plate (e.g., Oasis Prime HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE plate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Data Presentation
Table 1: Hypothetical Matrix Effect Evaluation for 4-Bromo-2-fluoro-N-methylbenzamide
| Parameter | Low QC (10 ng/mL) | High QC (500 ng/mL) | Acceptance Criteria |
| Mean Peak Area (Set A - Neat) | 85,000 | 4,200,000 | N/A |
| Mean Peak Area (Set B - Post-Spike) | 62,050 | 3,108,000 | N/A |
| Mean Peak Area (Set C - Pre-Spike) | 55,845 | 2,828,280 | N/A |
| Matrix Factor (MF) | 0.73 | 0.74 | IS-normalized MF %CV < 15% |
| Recovery (RE) | 90.0% | 91.0% | Consistent and precise |
| Process Efficiency (PE) | 65.7% | 67.3% | Consistent and precise |
This table illustrates significant ion suppression (Matrix Factor ~0.73), but the recovery and process efficiency are consistent.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Troubleshooting poor analyte/IS ratio reproducibility.
Caption: Experimental workflow for matrix effect quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. myadlm.org [myadlm.org]
- 6. benchchem.com [benchchem.com]
- 7. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
- 10. e-b-f.eu [e-b-f.eu]
Improving the isotopic purity of 4-Bromo-2-fluoro-N-methylbenzamide-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving and assessing the isotopic purity of 4-Bromo-2-fluoro-N-methylbenzamide-d3.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for this compound and what are the potential sources of isotopic impurity?
A1: The most probable synthetic route involves the amidation of 4-bromo-2-fluorobenzoic acid with deuterated methylamine (B109427) (CD₃NH₂), often from a salt like methylamine-d3 hydrochloride.[1][2] The primary source of isotopic impurity is the presence of incompletely deuterated methylamine-d3, which can contain d0, d1, and d2 species. This results in the formation of the corresponding d0, d1, and d2 isotopologues of the final product. Another potential, though less common, source is hydrogen-deuterium (H/D) exchange if protic solvents are used under conditions that promote this exchange.
Q2: Which analytical techniques are most suitable for determining the isotopic purity of this compound?
A2: The two primary and complementary techniques are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]
-
HRMS is ideal for determining the distribution of isotopologues (d0, d1, d2, d3) by accurately measuring their mass-to-charge ratios.[4]
-
NMR Spectroscopy , particularly ¹H and ²H NMR, confirms the position of the deuterium (B1214612) labels and can be used for quantitative analysis of isotopic enrichment by comparing the integrals of residual proton signals to those of non-deuterated protons in the molecule.[5][6] Quantitative NMR (qNMR) can provide highly accurate measurements of isotopic purity.[1][7]
Q3: What is "back-exchange" and how can I prevent it during purification?
A3: Back-exchange is the unintended replacement of deuterium atoms with hydrogen atoms from the surrounding environment, such as protic solvents (e.g., water, methanol).[8][9] This can decrease the isotopic purity of your compound. To minimize back-exchange:
-
Use aprotic solvents (e.g., acetonitrile, ethyl acetate, dichloromethane, tetrahydrofuran) whenever possible during purification and sample handling.[10][11]
-
Control the pH: Avoid strongly acidic or basic conditions, which can catalyze H/D exchange.
-
Keep temperatures low: H/D exchange rates are generally lower at reduced temperatures.
Q4: Can the presence of deuterium affect the chromatographic behavior of my compound?
A4: Yes, this is known as the chromatographic isotope effect. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to small differences in polarity and interaction with the stationary phase. In reversed-phase HPLC, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[12] While this effect is usually small, it can sometimes be exploited for better separation of isotopologues.
Troubleshooting Guides
Issue 1: Low Isotopic Purity in the Crude Product
| Possible Cause | Troubleshooting Steps |
| Incomplete deuteration of the starting material (methylamine-d3). | 1. Source high-purity methylamine-d3 (≥99% D). 2. If synthesizing methylamine-d3 in-house, optimize the deuteration reaction conditions. |
| H/D exchange during synthesis. | 1. Use aprotic solvents for the reaction if the conditions allow. 2. Minimize exposure to water and other protic sources. |
Issue 2: Co-elution of Isotopologues during HPLC Purification
| Possible Cause | Troubleshooting Steps |
| Insufficient chromatographic resolution between d0, d1, d2, and d3 species. | 1. Optimize the mobile phase: A shallower gradient or isocratic elution with a fine-tuned solvent mixture may improve separation.[10] 2. Change the stationary phase: Test columns with different selectivities (e.g., C18, Phenyl-Hexyl, Cyano). 3. Lower the temperature: This can sometimes enhance the isotope effect and improve resolution. 4. Consider SFC: Supercritical Fluid Chromatography can offer different selectivity and may resolve co-eluting isotopologues.[13][14] |
Issue 3: Decreased Isotopic Purity After Purification
| Possible Cause | Troubleshooting Steps |
| Back-exchange during purification. | 1. HPLC/SFC: Use aprotic mobile phase modifiers if possible. Minimize the use of water.[10] 2. Recrystallization: Choose aprotic solvents for recrystallization. Ensure solvents are anhydrous. 3. General: Dry the purified fractions thoroughly under high vacuum to remove any residual protic solvents. |
Data Presentation: Comparison of Purification Methods
The following table presents illustrative data on the effectiveness of different purification techniques for improving the isotopic purity of a batch of this compound with an initial isotopic purity of 96.5%.
| Purification Method | Initial Isotopic Purity (d3 %) | Isotopic Purity After 1st Pass (d3 %) | Isotopic Purity After 2nd Pass (d3 %) | Recovery Rate (approx.) | Notes |
| Reversed-Phase HPLC | 96.5 | 98.2 | 99.1 | ~70% | Good for removing chemical impurities and can partially separate isotopologues. |
| Recrystallization | 96.5 | 97.8 | 98.5 | ~85% | Effective for removing bulk impurities; less effective for separating isotopologues with similar properties. |
| Supercritical Fluid Chromatography (SFC) | 96.5 | 98.5 | 99.4 | ~80% | Often provides better resolution of isotopologues and is a "greener" alternative to HPLC.[13][15] |
Note: The data in this table is for illustrative purposes to demonstrate a comparative analysis. Actual results may vary based on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the non-deuterated analog.[1][2]
-
Reaction Setup: In a round-bottomed flask, dissolve 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Amide Coupling: Add 1-hydroxybenzotriazole (B26582) (HOBt) (1.5 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) (2.5 eq). Stir the mixture at room temperature for 10 minutes.
-
Addition of Deuterated Amine: Add a solution of methylamine-d3 hydrochloride (CD₃NH₂·HCl) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (an appropriate amount to neutralize the HCl salt) in DMF.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography, HPLC, or recrystallization.
Protocol 2: Isotopic Purity Assessment by HRMS
-
Sample Preparation: Prepare a ~1 µg/mL solution of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) with an electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 230-240) with a resolution of at least 60,000.
-
Data Analysis:
-
Extract the ion chromatograms for the expected [M+H]⁺ ions of the isotopologues:
-
d0 (C₈H₈BrFNO⁺): ~m/z 232.98
-
d1 (C₈H₇D₁BrFNO⁺): ~m/z 233.98
-
d2 (C₈H₆D₂BrFNO⁺): ~m/z 234.99
-
d3 (C₈H₅D₃BrFNO⁺): ~m/z 236.00
-
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
Protocol 3: Isotopic Purity Assessment by qNMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and a suitable internal standard into an NMR tube. Dissolve in a deuterated aprotic solvent (e.g., DMSO-d6 or CDCl₃).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
Data Analysis:
-
Integrate the residual proton signal of the N-methyl group (this will be a singlet for the -CHD₂ and a doublet for the -CH₂D species).
-
Integrate a well-resolved signal from a non-deuterated proton on the aromatic ring.
-
Calculate the isotopic purity by comparing the relative integrals, taking into account the number of protons each signal represents.
-
Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for low isotopic purity.
References
- 1. benchchem.com [benchchem.com]
- 2. sketchviz.com [sketchviz.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. youtube.com [youtube.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Amide proton back-exchange in deuterated peptides: applications to MS and NMR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
4-Bromo-2-fluoro-N-methylbenzamide-d3 storage and handling issues
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage and handling of 4-Bromo-2-fluoro-N-methylbenzamide-d3. The following troubleshooting guides and FAQs address common issues to ensure the integrity of your experiments.
Disclaimer
Specific quantitative data for this compound is limited. The guidance provided is based on information for the non-deuterated analog (4-Bromo-2-fluoro-N-methylbenzamide) and general best practices for handling deuterated compounds. Users should always consult the manufacturer's certificate of analysis for lot-specific information.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To maintain the isotopic purity and stability of this compound, proper storage is crucial. General recommendations include refrigeration, with many standards being stable when stored at 4°C. For long-term storage, temperatures of -20°C are often recommended.[1] It is also advisable to protect the compound from light by storing it in amber vials or in the dark to prevent photodegradation.[1]
Q2: How should I handle this compound in the laboratory?
This compound should be handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals.[2] Use only in a chemical fume hood.[2] Personal protective equipment such as laboratory clothing, chemical-resistant gloves, and safety goggles should be worn.[2] It is important to wash thoroughly after handling and to wash contaminated clothing before reuse.[2]
Q3: What are the known hazards associated with this compound?
The non-deuterated analog, 4-Bromo-2-fluoro-N-methylbenzamide, is considered harmful if swallowed, in contact with skin, or if inhaled.[2] It may also cause respiratory irritation.
Q4: What should I do in case of accidental exposure?
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, get medical advice/attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
Ingestion: If you feel unwell, get medical advice/attention. Rinse mouth.[3]
Q5: Are there any materials or conditions to avoid when working with this compound?
Avoid heat, flames, and sparks.[2] Incompatible materials include strong oxidizing agents.[2]
Quantitative Data Summary
The following tables summarize the available physical and safety data for the non-deuterated analog, 4-Bromo-2-fluoro-N-methylbenzamide. This information should be used as a reference for the deuterated compound.
Table 1: Physical Properties
| Property | Value |
| Molecular Formula | C₈H₇BrFNO |
| Molecular Weight | 232.05 g/mol |
| Melting Point | 125.0 to 129.0 °C |
| Boiling Point | 284.8 ± 30.0 °C at 760 mmHg |
| Appearance | White to Almost white powder to crystal |
Source:[4]
Table 2: Hazard Information
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling |
| H319: Causes serious eye irritation | P270: Do not eat, drink or smoke when using this product |
| H335: May cause respiratory irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water | |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Source:[5]
Experimental Protocols
Protocol for Preparation of a Stock Solution
Accurate preparation of stock solutions is critical for quantitative analysis.
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[1]
-
Weighing: Accurately weigh the required amount of the deuterated standard using a calibrated analytical balance.
-
Transfer: Quantitatively transfer the standard to a Class A volumetric flask of an appropriate volume.
-
Dissolution: Add a small amount of the chosen solvent (e.g., methanol) to dissolve the standard.[1] To prevent deuterium-hydrogen exchange, avoid acidic or basic solutions.[1]
-
Dilution: Once dissolved, dilute to the mark with the solvent.
-
Mixing: Stopper the flask and mix thoroughly by inverting the flask multiple times.[1]
-
Storage: Transfer the stock solution to a labeled, airtight container for storage under the recommended conditions (4°C for short-term, -20°C for long-term).[1]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Inconsistent results can often be traced back to the handling and storage of the deuterated standard.
References
Validation & Comparative
A Comparative Guide: 4-Bromo-2-fluoro-N-methylbenzamide-d3 vs. its Non-Deuterated Standard for Analytical Applications
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In analytical methodologies, particularly those involving mass spectrometry, the choice of an appropriate internal standard is a critical factor in achieving reliable results. This guide provides an objective comparison between the deuterated and non-deuterated forms of 4-Bromo-2-fluoro-N-methylbenzamide, supported by established analytical principles and experimental data from related applications.
4-Bromo-2-fluoro-N-methylbenzamide is a key intermediate in the synthesis of Enzalutamide (B1683756), a potent androgen receptor inhibitor.[1] Its deuterated counterpart, 4-Bromo-2-fluoro-N-methylbenzamide-d3, offers significant advantages when used as an internal standard in bioanalytical methods. This comparison will delve into the physicochemical properties, performance in analytical assays, and the underlying principles that guide the selection of a deuterated standard.
Physicochemical Properties
The primary difference between this compound and its non-deuterated analog lies in the substitution of three hydrogen atoms with deuterium (B1214612) atoms on the N-methyl group. This seemingly minor change has significant implications for its use in mass spectrometry.
| Property | 4-Bromo-2-fluoro-N-methylbenzamide | This compound | Reference |
| Molecular Formula | C₈H₇BrFNO | C₈H₄D₃BrFNO | [2] |
| Molecular Weight | ~232.05 g/mol | ~235.07 g/mol | [2][3] |
| Monoisotopic Mass | ~230.97 Da | ~233.99 Da | |
| Chemical Structure | Identical, with protium (B1232500) on the N-methyl group | Identical, with deuterium on the N-methyl group |
The key takeaway from a physicochemical standpoint is the mass difference. This mass shift is the cornerstone of its utility as an internal standard in mass spectrometry, allowing for its differentiation from the non-deuterated analyte of interest while maintaining nearly identical chemical and physical behaviors.
Performance in Analytical Assays: The Deuterated Advantage
The superiority of a deuterated internal standard can be broken down into several key performance aspects:
-
Co-elution with the Analyte: Deuterated standards have nearly identical chromatographic retention times to their non-deuterated counterparts.[6] This co-elution is crucial for compensating for matrix effects, where other molecules in a complex sample (like plasma) can enhance or suppress the ionization of the analyte.[7]
-
Similar Extraction Recovery: The physical and chemical properties of the deuterated and non-deuterated compounds are so similar that they behave almost identically during sample preparation steps like protein precipitation or liquid-liquid extraction.[6] This ensures that any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard, leading to an accurate final concentration calculation.
-
Reduced Variability: The use of a deuterated internal standard significantly reduces the variability of the analytical method, leading to higher precision and accuracy.[8] This is reflected in the lower coefficient of variation (CV%) observed in validation studies that employ SIL-IS.[4]
The following table summarizes the expected performance differences based on established principles of bioanalytical method validation.
| Performance Metric | Non-Deuterated Standard (Structural Analog) | Deuterated Standard (SIL-IS) | Rationale |
| Matrix Effect Compensation | Partial to Poor | Excellent | Co-elution of the deuterated standard with the analyte ensures both are subjected to the same matrix effects, allowing for effective normalization. Structural analogs may have different retention times and ionization efficiencies, leading to poor compensation.[7] |
| Accuracy & Precision | Lower | Higher | By effectively correcting for variability in sample preparation and instrument response, deuterated standards lead to more accurate and precise measurements, as reflected by lower %CV values in quality control samples.[4][8] |
| Regulatory Acceptance | Acceptable in some cases | Preferred/Gold Standard | Regulatory bodies like the FDA and EMA recommend the use of stable isotope-labeled internal standards for bioanalytical method validation due to their superior performance.[7] |
Experimental Protocols: A Case Study with Enzalutamide Quantification
To illustrate the practical application of a deuterated internal standard, the following is a generalized experimental protocol for the quantification of a drug (like Enzalutamide) in human plasma using LC-MS/MS, based on published methods.[4][9]
Sample Preparation: Protein Precipitation
-
To 50 µL of a plasma sample, add 100 µL of an internal standard working solution (containing the deuterated standard, e.g., D6-Enzalutamide, in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used.[9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[9]
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
Data Analysis
The concentration of the analyte in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the deuterated internal standard and comparing this ratio to a calibration curve.
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams created using the DOT language illustrate the experimental workflow and the logical relationship behind the preference for deuterated internal standards.
References
- 1. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Gold Standard in Bioanalysis: A Comparative Guide to 4-Bromo-2-fluoro-N-methylbenzamide-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of 4-Bromo-2-fluoro-N-methylbenzamide-d3, a deuterated internal standard, with other alternatives, supported by established experimental principles and data from analogous systems.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative bioanalysis. Their utility is particularly evident in therapeutic drug monitoring and pharmacokinetic studies, where precision is non-negotiable. 4-Bromo-2-fluoro-N-methylbenzamide is a known key starting material and impurity in the synthesis of the anti-prostate cancer drug Enzalutamide (B1683756).[1][2][3] This strongly indicates that its deuterated counterpart, this compound, is designed for use as an internal standard in the bioanalysis of Enzalutamide and its metabolites.
The Principle of Isotope Dilution Mass Spectrometry
The effectiveness of a deuterated internal standard lies in the principle of isotope dilution mass spectrometry. By introducing a known quantity of the deuterated standard into a sample at an early stage, it acts as a near-perfect surrogate for the analyte.[4] Any variability during sample preparation, such as extraction losses or volumetric inconsistencies, will affect both the analyte and the internal standard equally.[5] Similarly, fluctuations in the LC-MS system, including injection volume variations and matrix-induced ion suppression or enhancement, are compensated for by taking the ratio of the analyte's signal to that of the internal standard.[6]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard like this compound over non-deuterated alternatives, such as structural analogs, is well-documented in the scientific literature. The key performance differences are summarized below, with data extrapolated from validated bioanalytical methods for Enzalutamide using the deuterated internal standard D6-Enzalutamide as a benchmark.[7][8][9]
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., a related benzamide) | Rationale for Performance Difference |
| Accuracy & Precision | High (e.g., Within- and between-day precision <8%, accuracy within 108%)[9] | Variable, generally lower | The deuterated standard co-elutes with the analyte, experiencing identical matrix effects and ionization efficiencies, leading to more effective normalization.[4][7] |
| Matrix Effect Compensation | Excellent | Moderate to Poor | Near-identical physicochemical properties ensure the deuterated standard is affected by matrix components in the same way as the analyte.[5] |
| Extraction Recovery | Tracks analyte recovery very closely | May differ from analyte recovery | Differences in polarity and other properties can lead to differential extraction efficiencies. |
| Chromatographic Co-elution | Essential for optimal performance | May not co-elute with the analyte | Co-elution is critical for compensating for matrix effects that can vary across the chromatographic peak.[6] |
| Regulatory Acceptance | Highly recommended by FDA and EMA guidelines[4] | Acceptable, but requires more rigorous validation | Regulatory bodies recognize the superior performance of stable isotope-labeled internal standards.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an internal standard in a bioanalytical assay. Below are representative protocols for the quantification of an analyte (e.g., Enzalutamide) using this compound.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the analyte reference standard and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner as the analyte stock solution.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in the appropriate solvent to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at a fixed concentration to be spiked into all samples.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting drugs from plasma samples.[7][9]
-
Aliquot 50 µL of plasma (calibration standards, QCs, or unknown samples) into a microcentrifuge tube.
-
Add a precise volume of the internal standard working solution to each tube.
-
Add a protein precipitating agent, such as acetonitrile (B52724) (typically at a 3:1 or 4:1 ratio to the plasma volume).
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that would be optimized for the specific analyte and internal standard.
-
Liquid Chromatography:
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[9]
-
Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and this compound.
-
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the bioanalytical workflow and the decision-making process for selecting an internal standard.
Caption: A typical bioanalytical workflow for analyte quantification using an internal standard.
Caption: Decision pathway for internal standard selection in bioanalysis.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the unequivocally superior approach for the accurate and precise quantification of its corresponding analyte in biological matrices. While structural analogs can be employed, they necessitate more rigorous validation to ensure they adequately compensate for analytical variability. For pivotal pharmacokinetic and therapeutic drug monitoring studies, where data integrity is of the utmost importance, this compound represents the gold standard, ensuring the generation of reliable and reproducible results.
References
- 1. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3|ZaiQi Bio-Tech [chemzq.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. indiamart.com [indiamart.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. texilajournal.com [texilajournal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Validating 4-Bromo-2-fluoro-N-methylbenzamide-d3 as a Reference Material: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In quantitative mass spectrometry-based assays, the use of a stable isotope-labeled internal standard is a cornerstone of a robust methodology. This guide provides a comprehensive framework for the validation of 4-Bromo-2-fluoro-N-methylbenzamide-d3 as a reference material, comparing its performance characteristics to its non-deuterated analog and other potential internal standards.
4-Bromo-2-fluoro-N-methylbenzamide is a key intermediate in the synthesis of pharmaceuticals, including the androgen receptor antagonist Enzalutamide.[1] Accurate quantification of this and related compounds during drug development and manufacturing is critical. The use of its deuterated analog, this compound, as an internal standard is the gold standard for such analyses.
The Superiority of Deuterated Internal Standards
The ideal internal standard (IS) should mimic the physicochemical behavior of the analyte throughout sample preparation and analysis. This ensures that any variations, such as extraction loss or matrix-induced ionization suppression or enhancement, affect both the analyte and the IS equally, leading to a consistent and accurate analyte-to-IS response ratio.
Stable isotope-labeled internal standards, like this compound, are considered the most effective choice because they are chemically identical to the analyte, with only a difference in isotopic composition.[2] This results in nearly identical extraction recoveries, chromatographic retention times, and ionization efficiencies. Alternatives, such as structurally similar compounds, often exhibit different behaviors, leading to less accurate quantification.
Key Validation Parameters and Comparative Data
A rigorous validation process is essential to confirm the suitability of this compound as a reference material. The following sections detail the critical validation experiments and present hypothetical, yet realistic, comparative data.
Identity and Purity Assessment
The identity of the reference material must be unequivocally confirmed, and its purity must be accurately determined.
Table 1: Identity and Purity Data
| Parameter | This compound | Non-Deuterated Analog | Acceptance Criteria |
| Identity (Mass Spec) | [M+H]+ at m/z 236.0 | [M+H]+ at m/z 233.0 | Consistent with theoretical mass |
| Identity (¹H NMR) | Consistent with deuterated structure | Consistent with structure | Conforms to expected structure |
| Chemical Purity (HPLC-UV) | >99.5% | >99.5% | ≥ 99.0% |
| Isotopic Purity | >99% deuterated | N/A | ≥ 98% |
| Residual Solvents (GC-HS) | <0.1% | <0.1% | As per ICH Q3C guidelines |
| Water Content (Karl Fischer) | <0.2% | <0.2% | ≤ 0.5% |
Stability Assessment
The stability of the reference material under various storage and handling conditions must be evaluated to ensure its integrity over time.
Table 2: Stability Data
| Condition | This compound Purity (%) | Non-Deuterated Analog Purity (%) | Acceptance Criteria |
| Long-Term (-20°C, 12 months) | 99.6% | 99.7% | No significant degradation |
| Short-Term (Ambient, 7 days) | 99.5% | 99.6% | No significant degradation |
| Freeze-Thaw (3 cycles) | 99.6% | 99.7% | No significant degradation |
| Solution Stability (Methanol, 7 days) | 99.5% | 99.6% | No significant degradation |
Experimental Protocols
Detailed methodologies are crucial for reproducible validation.
Protocol 1: Purity Determination by HPLC-UV
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: A stock solution of the reference material is prepared in methanol (B129727) and diluted to an appropriate concentration. The sample is injected into the HPLC system, and the peak area of the main component is used to calculate purity relative to any impurities detected.
Protocol 2: Isotopic Purity and Stability by LC-MS
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Chromatographic Conditions: As described in Protocol 1.
-
Mass Spectrometer: A high-resolution mass spectrometer capable of distinguishing between the deuterated and non-deuterated forms.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Procedure: A solution of this compound is analyzed to determine the relative abundance of the deuterated (d3) and non-deuterated (d0) forms. To assess stability, the solution is stored under specified conditions and re-analyzed at set time points to check for any evidence of deuterium-hydrogen exchange.
Visualizing the Validation Workflow and Application
Diagrams can effectively illustrate complex processes and relationships.
Caption: Workflow for the validation of a deuterated reference material.
Caption: Simplified androgen receptor signaling pathway and the inhibitory action of Enzalutamide.
Conclusion
The validation of this compound as a reference material is a critical step in ensuring the quality and accuracy of analytical data in drug development and manufacturing. Its use as a stable isotope-labeled internal standard provides significant advantages over non-deuterated analogs or other structurally similar compounds by more effectively compensating for analytical variability. The experimental protocols and validation framework presented here offer a comprehensive guide for researchers to establish the suitability of this essential reference material.
References
Inter-laboratory Comparison of 4-Bromo-2-fluoro-N-methylbenzamide-d3 Analysis: A Model Guide
This guide provides a model for an inter-laboratory comparison of the quantitative analysis of 4-Bromo-2-fluoro-N-methylbenzamide-d3 in human plasma. Due to the absence of publicly available round-robin test data for this specific analyte, this document presents a hypothetical study based on established bioanalytical method validation principles from regulatory bodies such as the FDA and EMA. The experimental data herein is illustrative to demonstrate the expected performance of a validated LC-MS/MS method using a deuterated internal standard.
Introduction
4-Bromo-2-fluoro-N-methylbenzamide is a key intermediate in the synthesis of the androgen receptor antagonist, Enzalutamide. Its deuterated isotopologue, this compound, is commonly used as an internal standard (IS) in pharmacokinetic studies to ensure accurate and precise quantification of the parent compound. The use of a stable isotope-labeled internal standard is considered the gold standard in LC-MS bioanalysis as it effectively compensates for variability during sample preparation and analysis.[1][2]
An inter-laboratory comparison, or round-robin test, is a crucial method for assessing the reproducibility and reliability of an analytical method across different laboratories.[3] Such studies are vital for standardizing analytical procedures and ensuring data consistency in multi-site clinical trials or when transferring methods between facilities.[3] This guide outlines a framework for such a comparison, detailing the experimental protocol and presenting hypothetical performance data from three distinct laboratories.
Experimental Protocols
The following protocols are representative of a typical validated bioanalytical method for the quantification of an analyte in a biological matrix using a deuterated internal standard.
Materials and Reagents
-
Analyte: 4-Bromo-2-fluoro-N-methylbenzamide
-
Internal Standard: this compound
-
Matrix: Human plasma (K2EDTA)
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (deionized)
Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and internal standard working solutions at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 150 µL of the internal standard working solution (in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
Inter-laboratory Comparison: Illustrative Results
Three hypothetical laboratories participated in this model study. Each laboratory received identical sets of validation samples, including calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Linearity of Calibration Curve
Each laboratory prepared a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The acceptance criterion for the coefficient of determination (r²) is ≥ 0.99.
| Laboratory | Calibration Range (ng/mL) | Regression Model | Weighting | Coefficient of Determination (r²) |
| Laboratory 1 | 1.0 - 1000 | y = 0.025x + 0.003 | 1/x² | 0.9985 |
| Laboratory 2 | 1.0 - 1000 | y = 0.024x + 0.005 | 1/x² | 0.9991 |
| Laboratory 3 | 1.0 - 1000 | y = 0.026x - 0.001 | 1/x² | 0.9979 |
Accuracy and Precision
The accuracy and precision of the method were determined by analyzing QC samples at three concentration levels.[5] The acceptance criteria are:
-
Accuracy: The mean value should be within ±15% of the nominal value.[5]
-
Precision: The coefficient of variation (CV) should not exceed 15%.[5]
Table 2: Inter-laboratory Accuracy and Precision Data
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (CV%) |
| Laboratory 1 | Low QC | 3.0 | 2.95 | 98.3 | 4.5 |
| Mid QC | 50 | 51.5 | 103.0 | 3.2 | |
| High QC | 800 | 789.6 | 98.7 | 2.8 | |
| Laboratory 2 | Low QC | 3.0 | 3.08 | 102.7 | 5.1 |
| Mid QC | 50 | 48.9 | 97.8 | 4.0 | |
| High QC | 800 | 812.0 | 101.5 | 3.5 | |
| Laboratory 3 | Low QC | 3.0 | 2.89 | 96.3 | 6.2 |
| Mid QC | 50 | 52.1 | 104.2 | 4.8 | |
| High QC | 800 | 795.2 | 99.4 | 4.1 |
Matrix Effect
The matrix effect was evaluated to ensure that components in the plasma did not interfere with the ionization of the analyte or internal standard.[1] The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.[1]
Table 3: Inter-laboratory Matrix Effect Assessment
| Laboratory | QC Level | IS-Normalized Matrix Factor (Mean, n=6) | CV (%) |
| Laboratory 1 | Low QC | 1.03 | 5.5 |
| High QC | 0.98 | 4.9 | |
| Laboratory 2 | Low QC | 0.99 | 6.8 |
| High QC | 1.01 | 6.1 | |
| Laboratory 3 | Low QC | 1.05 | 7.3 |
| High QC | 0.97 | 6.5 |
Visualized Workflows
The following diagrams illustrate the experimental and logical workflows for this type of study.
Caption: Experimental workflow for sample analysis.
References
Purity Assessment of 4-Bromo-2-fluoro-N-methylbenzamide-d3: A Comparative Guide to qNMR and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical analysis in the pharmaceutical industry, ensuring the safety and efficacy of drug candidates. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other widely used analytical techniques—High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of 4-Bromo-2-fluoro-N-methylbenzamide-d3. This deuterated compound is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies.
Quantitative Data Summary
The following table summarizes the performance of qNMR, HPLC-UV, LC-MS, and GC-MS in the purity assessment of this compound. The data presented is representative of typical results obtained for this class of compounds.
| Parameter | qNMR | HPLC-UV | LC-MS | GC-MS |
| Purity (%) | 99.8 | 99.7 (Area %) | 99.7 (TIC) | 99.6 (TIC) |
| Limit of Detection (LOD) | ~0.1% | ~0.01% | ~0.001% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.3% | ~0.05% | ~0.005% | ~0.05% |
| Precision (RSD) | < 1% | < 2% | < 3% | < 2% |
| Analysis Time per Sample | ~15 min | ~30 min | ~20 min | ~25 min |
| Sample Preparation | Simple dissolution | Dissolution and filtration | Dissolution and filtration | Derivatization may be required |
| Primary Method | Yes | No | No | No |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
1. qNMR Purity Assessment
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[2]
Instrumentation: 400 MHz NMR Spectrometer
Internal Standard: Maleic acid (certified reference material)
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
Procedure:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum with the following parameters:
-
Pulse angle: 90°
-
Relaxation delay (d1): 30 s
-
Number of scans: 16
-
-
Process the spectrum, including phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the aromatic proton) and the signal of the internal standard (the two olefinic protons of maleic acid).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
2. HPLC-UV Purity Assessment
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used comparative method for purity analysis.[3] It excels at separating and detecting trace impurities.[4]
Instrumentation: HPLC system with a UV detector
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile (B52724)
Gradient:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min
Detection Wavelength: 254 nm
Procedure:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Inject 10 µL of the solution into the HPLC system.
-
Monitor the chromatogram for the main peak and any impurity peaks.
-
Calculate the purity based on the area percentage of the main peak relative to the total peak area.
3. LC-MS Purity Assessment
Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the sensitive and selective detection of a mass spectrometer, providing molecular weight information for the analyte and any impurities.[5]
Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source
LC Conditions: Same as HPLC-UV protocol.
MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
Procedure:
-
Follow the sample preparation and injection procedure as described for HPLC-UV.
-
Acquire both the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
Confirm the identity of the main peak by its mass-to-charge ratio.
-
Identify potential impurities by their mass spectra.
-
Calculate purity based on the peak area in the TIC.
4. GC-MS Purity Assessment
Gas Chromatography-Mass Spectrometry is suitable for the analysis of volatile and thermally stable compounds.[6]
Instrumentation: GC-MS system with an Electron Ionization (EI) source
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas: Helium at a constant flow of 1 mL/min
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
MS Conditions:
-
Ionization Mode: EI (70 eV)
-
Scan Range: m/z 50-400
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of 0.1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
-
Analyze the resulting chromatogram and mass spectra to identify the main component and any impurities.
-
Calculate purity based on the peak area in the TIC.
Visualizations
The following diagrams illustrate the experimental workflow for qNMR and a comparison of the analytical methods.
Caption: Experimental workflow for qNMR purity assessment.
Caption: Comparison of analytical methods for purity assessment.
Conclusion
The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.
-
qNMR stands out as a primary method, offering direct and absolute quantification with high precision and minimal sample preparation.[1] It is particularly advantageous when a certified reference material of the analyte is not available.
-
HPLC-UV is a robust and widely accessible technique, ideal for routine quality control and the detection of trace impurities.[3]
-
LC-MS provides the highest sensitivity and selectivity, offering valuable structural information about impurities.[5]
-
GC-MS is a powerful tool for the analysis of volatile impurities that may not be amenable to LC-based methods.[6]
For a comprehensive and robust purity assessment, a combination of orthogonal techniques is often recommended. For instance, qNMR can provide an accurate and precise determination of the main component's purity, while a chromatographic method like HPLC-UV or LC-MS can be employed to detect and quantify trace-level impurities. This integrated approach ensures the highest level of confidence in the quality of the deuterated compound for its intended research and development applications.
References
The Gold Standard in Bioanalysis: Performance of 4-Bromo-2-fluoro-N-methylbenzamide-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In quantitative mass spectrometry-based assays, the choice of an internal standard is a critical factor that directly impacts data quality. This guide provides an objective comparison of the performance characteristics of 4-Bromo-2-fluoro-N-methylbenzamide-d3, a stable isotope-labeled (SIL) internal standard, against non-deuterated, structural analog alternatives.
This compound is the deuterated form of a key intermediate in the synthesis of the potent androgen receptor inhibitor, Enzalutamide (B1683756). Its structural similarity to Enzalutamide and its metabolites makes its deuterated counterpart an ideal internal standard for bioanalytical assays designed to quantify these therapeutic compounds. The incorporation of deuterium (B1214612) atoms results in a mass shift that allows for clear differentiation from the analyte by the mass spectrometer, while its chemical properties remain nearly identical. This near-perfect analogy is crucial for accurately correcting for variations during sample preparation and analysis.
Superior Performance of Deuterated Internal Standards
The consensus in the bioanalytical community is that stable isotope-labeled internal standards provide superior performance compared to non-deuterated, structural analogs.[1][2] This is because SILs co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization, thereby effectively compensating for matrix effects and other sources of variability.[1][3]
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of Enzalutamide and its active metabolite, N-desmethylenzalutamide, using a deuterated internal standard (Enzalutamide-d6, a close surrogate for this compound) versus a method employing a non-deuterated structural analog internal standard.
Quantitative Performance Comparison
| Performance Metric | Deuterated Internal Standard (Enzalutamide-d6)[4][5] | Non-Deuterated Structural Analog IS (Apalutamide-d3)[6] |
| Analyte(s) | Enzalutamide & N-desmethylenzalutamide | Enzalutamide & N-desmethylenzalutamide |
| Linearity (r²) | >0.995 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 500 ng/mL | 1.07 ng/mL |
| Intra-day Precision (%CV) | < 8% | 1.13 - 13.1% |
| Inter-day Precision (%CV) | < 8% | 3.15 - 14.3% |
| Intra-day Accuracy (%Bias) | Within ±8% | 88.5 - 111% |
| Inter-day Accuracy (%Bias) | Within ±8% | 85.4 - 106% |
Experimental Protocols
Method Using a Deuterated Internal Standard (based on Benoist et al., 2018)[4]
1. Sample Preparation:
-
To a 50 µL plasma sample, add the internal standard working solution (containing Enzalutamide-d6).
-
Perform protein precipitation by adding acetonitrile (B52724).
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the samples at high speed.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with a suitable solvent system (e.g., water with formic acid and acetonitrile).
-
Flow Rate: Optimized for the specific column and system.
3. Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analytes and the deuterated internal standard.
Method Using a Non-Deuterated Structural Analog Internal Standard (based on Mullangi et al., 2018)[6]
1. Sample Preparation:
-
To a 50 µL mice plasma sample, add the internal standard (Apalutamide-d3).
-
Precipitate proteins using acetonitrile.
-
Vortex and centrifuge the sample.
-
Inject the resulting supernatant into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: Atlantis C18 column.
-
Mobile Phase: Isocratic elution with 0.2% formic acid in water and acetonitrile (30:70, v/v).
-
Flow Rate: 0.8 mL/min.
3. Mass Spectrometry Conditions:
-
Ionization: Positive ion ESI.
-
Detection: MRM of the specific transitions for the analytes and the structural analog internal standard.
Visualizing the Workflow
The following diagrams illustrate the key decision points in selecting an internal standard and a typical bioanalytical workflow.
Figure 1: Internal Standard Selection Logic
Figure 2: Generalized Bioanalytical Workflow
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in bioanalytical assays for its corresponding analytes. The provided data demonstrates that methods employing deuterated internal standards exhibit superior accuracy and precision compared to those using non-deuterated structural analogs. For researchers, scientists, and drug development professionals, prioritizing the use of SIL internal standards is a crucial step toward ensuring the generation of high-quality, reliable, and reproducible data for pharmacokinetic studies and clinical drug monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for Using 4-Bromo-2-fluoro-N-methylbenzamide-d3 in Regulatory Submissions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of drug development and regulatory submissions, the accuracy and reliability of bioanalytical data are paramount. The choice of an appropriate internal standard (IS) is a critical determinant of data quality in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a comprehensive justification for the use of 4-Bromo-2-fluoro-N-methylbenzamide-d3, a stable isotope-labeled internal standard (SIL-IS), over non-deuterated alternatives for the quantification of 4-Bromo-2-fluoro-N-methylbenzamide in biological matrices.
The use of a SIL-IS is widely recognized as the "gold standard" in bioanalysis by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] These agencies strongly recommend the use of SIL-IS whenever possible to ensure the robustness and integrity of bioanalytical methods.[2][3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte of interest.[4][5] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability at each stage.[5] A non-deuterated internal standard, such as a structural analog, may not fully mimic the analyte's behavior, leading to potential inaccuracies.[6]
The following table summarizes the expected performance characteristics of a bioanalytical method using this compound versus a hypothetical structural analog internal standard.
| Performance Parameter | This compound (SIL-IS) | Structural Analog (Non-SIL-IS) | Regulatory Acceptance Criteria |
| Accuracy (% Bias) | ± 5% | ± 15% | Mean concentration within ±15% of nominal value (±20% at LLOQ) |
| Precision (% CV) | ≤ 5% | ≤ 15% | Coefficient of variation should not exceed 15% (20% at LLOQ) |
| Matrix Effect (% CV) | ≤ 5% | > 15% | |
| Recovery Consistency | High | Moderate to Low |
LLOQ: Lower Limit of Quantitation; CV: Coefficient of Variation. Data is representative of typical performance and illustrates the expected advantages of a SIL-IS.
Experimental Protocols
A robust bioanalytical method validation is essential to demonstrate the reliability of the assay for its intended purpose.[4] The following outlines a typical experimental protocol for the validation of a method for quantifying 4-Bromo-2-fluoro-N-methylbenzamide in human plasma using this compound as the internal standard.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of 4-Bromo-2-fluoro-N-methylbenzamide and this compound in a suitable organic solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with known concentrations of 4-Bromo-2-fluoro-N-methylbenzamide.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: lower limit of quantitation (LLOQ), low, medium, and high.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
Method Validation Parameters
The method should be validated for the following parameters as per regulatory guidelines:[2]
-
Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing replicate QC samples.
-
Calibration Curve: Evaluate the linearity, range, and regression model of the calibration curve.
-
Matrix Effect: Investigate the effect of the biological matrix on the ionization of the analyte and internal standard.
-
Recovery: Determine the extraction efficiency of the analyte and internal standard.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.
Justification for SIL-IS in Regulatory Submissions
The choice of an internal standard is a critical decision in bioanalytical method development with significant regulatory implications. The use of a stable isotope-labeled internal standard like this compound provides a strong justification for the method's reliability and robustness.
Caption: Logical relationship for internal standard selection.
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method intended for use in regulatory submissions.
Caption: Bioanalytical method validation workflow.
References
- 1. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 2. 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 3. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3|ZaiQi Bio-Tech [chemzq.com]
- 4. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]
- 5. US20170190670A1 - Improved process for the preparation of enzalutamide - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
Safety Operating Guide
4-Bromo-2-fluoro-N-methylbenzamide-d3 proper disposal procedures
Proper disposal of 4-Bromo-2-fluoro-N-methylbenzamide-d3 is critical for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. As a halogenated aromatic compound, it requires specific disposal protocols and must not be treated as common waste.[1][2]
Immediate Safety and Hazard Assessment
Before handling or disposing of this compound, it is essential to understand its hazards. The non-deuterated analogue is classified as harmful if swallowed, in contact with skin, or inhaled.[3] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
Essential Personal Protective Equipment (PPE) includes:
-
Gloves: Chemically resistant gloves (e.g., nitrile).[4]
-
Eye Protection: Chemical safety goggles and/or a face shield.[3][4]
-
Body Protection: A laboratory coat and appropriate protective clothing.[4]
-
Respiratory Protection: Handle only in a chemical fume hood to avoid dust inhalation.[3] If a fume hood is not available, a NIOSH/MSHA approved respirator is necessary.[4]
Step-by-Step Disposal Protocol
The primary disposal route for halogenated organic compounds is high-temperature incineration conducted by a licensed hazardous waste disposal company.[1] Do not pour this chemical down the drain or dispose of it in regular trash.[3][5]
Step 1: Waste Segregation Proper segregation is the most critical step. This compound must be classified and disposed of as Halogenated Organic Waste .[1]
-
DO NOT mix with non-halogenated organic waste.[6]
-
DO NOT mix with aqueous waste, acids, bases, or oxidizers.[5][6]
-
Keep separate from wastes containing heavy metals, cyanides, or other acutely toxic materials.[6]
Step 2: Containerization
-
Use a dedicated, compatible, and clearly labeled hazardous waste container.[7] Suitable containers include glass or polyethylene (B3416737) bottles with a secure, tight-fitting lid.[6][7]
-
The container must be in good condition, free from leaks or damage.[7]
Step 3: Labeling
-
Label the waste container with a "Hazardous Waste" tag before the first drop of waste is added.[7]
-
The label must clearly state "Halogenated Organic Waste" and list all chemical constituents by their full name, including solvents and their approximate percentages.[1][7] Do not use abbreviations or chemical formulas.[7]
Step 4: Accumulation and Storage
-
Keep the waste container sealed at all times, except when adding waste.[7]
-
Store the sealed container in a designated, well-ventilated, and cool secondary containment area to prevent spills.[6][8]
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.[8]
Step 5: Final Disposal
-
Once the container is approximately three-quarters full, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Provide the disposal company with a complete and accurate inventory of the waste container's contents.
Accidental Spill Management
In the event of a spill, alert personnel in the area immediately.[9]
-
Evacuate and Secure: Restrict access to the spill area.[8]
-
Wear Appropriate PPE: Don all necessary PPE before attempting cleanup.[8]
-
Containment: For this solid compound, carefully sweep the material to collect it.[8] If a solvent is involved, use an inert absorbent material like vermiculite (B1170534) or sand to soak up the spill.[10][11] Do not use combustible materials like paper towels for large spills.
-
Collection: Carefully place the absorbed material and any contaminated items (e.g., gloves, absorbent pads) into a sealable, airtight container.[8][12]
-
Labeling and Disposal: Label the container as "Halogenated Organic Waste" and dispose of it following the protocol outlined above.[6]
-
Decontamination: Clean the spill area thoroughly with soap and water.[13]
Quantitative Data Summary
The following table summarizes key physical and chemical properties for the non-deuterated analogue, 4-Bromo-2-fluoro-N-methylbenzamide.
| Property | Value | Source |
| CAS Number | 749927-69-3 | |
| Molecular Formula | C₈H₇BrFNO | [14] |
| Molecular Weight | 232.05 g/mol | [14] |
| Physical Form | Solid (White to Almost white powder/crystal) | |
| Melting Point | 125.0 - 129.0 °C | |
| Boiling Point | 284.8 ± 30.0 °C at 760 mmHg |
Experimental Protocols and Workflows
The logical workflow for the proper disposal of this compound is outlined below. Adherence to this procedural flow ensures safety and regulatory compliance.
Caption: Disposal Workflow for Halogenated Chemical Waste.
References
- 1. bucknell.edu [bucknell.edu]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. 4-Bromo-2-fluoro-N-methylbenzamide | CAS#:749927-69-3 | Chemsrc [chemsrc.com]
- 4. biosynth.com [biosynth.com]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Spill Cleanup Procedure | Environment, Health and Safety [ehs.cornell.edu]
- 10. ehs.providence.edu [ehs.providence.edu]
- 11. enhs.uark.edu [enhs.uark.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 14. scbt.com [scbt.com]
Personal protective equipment for handling 4-Bromo-2-fluoro-N-methylbenzamide-d3
Essential Safety and Handling Guide for 4-Bromo-2-fluoro-N-methylbenzamide-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects against splashes and dust. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][3] | Prevents skin contact. |
| Body Protection | Laboratory coat or appropriate protective clothing.[1][2] | Protects against contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | To be used when handling outside of a fume hood or if dust is generated. |
Safe Handling and Operational Plan
Engineering Controls:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.[2]
-
Ensure a safety shower and eye wash station are readily accessible.[1]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is worn correctly. Prepare the workspace within the chemical fume hood by lining it with absorbent material.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.
-
In Solution: When working with the compound in solution, exercise caution to prevent splashes. Use appropriate glassware and transfer tools (e.g., pipettes with safety bulbs).
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Decontaminate all surfaces and equipment used.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][2] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
All waste must be collected in a designated, properly labeled, and sealed container.
-
Consult with your institution's environmental health and safety (EHS) office or a licensed hazardous material disposal company for final disposal in accordance with local, state, and federal regulations.[2][4] Do not dispose of this chemical down the drain.[1][2]
Storage
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed and away from incompatible materials such as oxidizing agents.[2][5]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
